Product packaging for Remikiren(Cat. No.:CAS No. 135669-48-6)

Remikiren

Cat. No.: B162721
CAS No.: 135669-48-6
M. Wt: 630.8 g/mol
InChI Key: UXIGZRQVLGFTOU-VQXQMPIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Remikiren is an orally active, high specificity renin inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H50N4O6S B162721 Remikiren CAS No. 135669-48-6

Properties

IUPAC Name

(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGZRQVLGFTOU-VQXQMPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)C[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155121
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126222-34-2
Record name Remikiren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126222-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remikiren [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126222342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remikiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMIKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7FBL96A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Remikiren (Ro 42-5892): A Technical Guide to the First Orally Active Renin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remikiren (Ro 42-5892) is a potent, second-generation, orally active, non-peptide inhibitor of the enzyme renin.[1] As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the inhibition of renin presents a primary target for antihypertensive therapies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols derived from pivotal studies are presented, alongside quantitative data organized for clarity. Signaling pathway and experimental workflow diagrams are included to visually represent the core concepts. Although this compound's development was discontinued, it served as a crucial step in the evolution of direct renin inhibitors for the treatment of hypertension.[1]

Chemical Properties and Structure

This compound is a highly specific and potent inhibitor of human renin.[2] Its chemical structure is designed to mimic the transition state of the reaction between renin and its substrate, angiotensinogen.

PropertyValueSource
Chemical Formula C₃₃H₅₀N₄O₆SDrugBank Online[3]
Molecular Weight 630.8 g/mol PubChem[4]
CAS Number 126222-34-2DC Chemicals[5]
Synonyms Ro 42-5892DrugBank Online[3]
InChI Key UXIGZRQVLGFTOU-VQXQMPIVSA-NprecisionFDA[6]
SMILES CC(C)(C)S(=O)(=O)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK----INVALID-LINK--O">C@HOprecisionFDA[6]

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

This compound functions as a direct inhibitor of renin, the enzyme responsible for converting angiotensinogen to angiotensin I.[7][8] This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone. The consequences of this inhibition include vasodilation and a decrease in sodium and water retention, ultimately resulting in a reduction in blood pressure.[8]

Signaling Pathway Diagram

RAAS_Inhibition cluster_blood Bloodstream cluster_kidney Kidney cluster_adrenal Adrenal Cortex cluster_vessels Blood Vessels cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin (from Juxtaglomerular Cells) Na_H2O_Retention Na+ and H₂O Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP This compound This compound (Ro 42-5892) This compound->Renin Inhibition

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.

Preclinical and Clinical Data

This compound has been evaluated in a number of preclinical and clinical studies to determine its efficacy, pharmacokinetics, and pharmacodynamics.

In Vitro Efficacy
ParameterValueSpeciesSource
IC₅₀ (purified renin) 0.7 nMHumanMedchemExpress
IC₅₀ (plasma renin) 0.8 nMHumanMedchemExpress
IC₅₀ (Angiotensin I production rate) 0.5 ng/mL (0.8 nM)HumanWeber et al., 1993[7]
Pharmacokinetics in Humans
ParameterOral AdministrationIntravenous AdministrationSource
Time to Peak Plasma Concentration (tₘₐₓ) 0.25 - 2 hoursN/AWeber et al., 1993[7]
Peak Plasma Concentration (Cₘₐₓ) at 200 mg 4 - 6 ng/mLN/AWeber et al., 1993[7]
Peak Plasma Concentration (Cₘₐₓ) at 300 mg 23 - 27 ng/mLN/AWeber et al., 1993[7]
Peak Plasma Concentration (Cₘₐₓ) at 600 mg 65 - 83 ng/mLN/AWeber et al., 1993[7]
Peak Plasma Concentration (Cₘₐₓ) at 800 mg 47 - 48 ng/mLN/AWeber et al., 1993[7]
Absolute Bioavailability < 1%N/AKleinbloesem et al., 1993[3]
Systemic Plasma Clearance N/A~900 mL/minKleinbloesem et al., 1993[3]
Volume of Distribution N/A~70 LKleinbloesem et al., 1993[3]
Pharmacodynamics in Humans
StudyDoseEffect on Blood PressureEffect on Plasma Renin Activity (PRA)Effect on Angiotensin IISource
Himmelmann et al., 1996 600 mg/day for 8 daysNo significant change alone; marked reduction with hydrochlorothiazide.[4]Effectively inhibited 24 hours post-dose.[4]Reduced only during the first few hours after administration.[4]Himmelmann et al., 1996[4]
Rongen et al., 1993 600 mg single oral doseSignificant drop in diastolic BP from 30 min to 24 hours post-dose compared to placebo.Prolonged decrease.Not specified.Rongen et al., 1993

Experimental Protocols

The following protocols are synthesized from the methodologies described in key clinical trials of this compound. For complete, step-by-step instructions, it is recommended to consult the full-text publications.

Clinical Trial Design (Representative)

A common design for clinical trials investigating this compound was a double-blind, randomized, placebo-controlled study.[4][7]

  • Patient Population: Adult male and female patients with mild to moderate essential hypertension.

  • Washout Period: A period of at least 3 weeks where patients discontinue any previous antihypertensive medications.[4]

  • Placebo Run-in: A single-blind placebo period of 1 to 2 weeks to establish baseline blood pressure and ensure compliance.[4]

  • Randomization: Patients are randomly assigned to receive either this compound at a specified dose or a matching placebo.

  • Treatment Period: A period of 8 days to several weeks of daily oral administration of the study drug.[4][7]

  • Measurements: Blood pressure, heart rate, plasma renin activity, immunoreactive renin, and plasma drug concentrations are measured at regular intervals.[3][7]

Measurement of Plasma Renin Activity (PRA)

PRA is typically determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in plasma.

  • Blood Collection: Venous blood samples are collected into chilled tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Samples are centrifuged at low temperature to separate the plasma.

  • Incubation: Plasma samples are incubated at 37°C for a specified period (e.g., 1.5 hours) to allow for the generation of angiotensin I. A parallel sample is kept at 4°C to serve as a blank.

  • Radioimmunoassay (RIA): The concentration of angiotensin I in the incubated and blank samples is quantified using a commercially available RIA kit.

  • Calculation: PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

Measurement of this compound Plasma Concentrations

Plasma concentrations of this compound are typically determined using a validated high-performance liquid chromatography (HPLC) method.

  • Blood Collection and Plasma Separation: As described for PRA measurement.

  • Sample Preparation: Plasma samples undergo a solid-phase or liquid-liquid extraction to isolate the drug from plasma components.

  • HPLC Analysis: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or mass spectrometry).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the drug in the sample to a standard curve prepared with known concentrations of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_patient_recruitment Patient Recruitment and Screening cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis Patient_Screening Screening of Hypertensive Patients Informed_Consent Informed Consent Patient_Screening->Informed_Consent Washout Washout Period (Discontinuation of Antihypertensives) Informed_Consent->Washout Placebo_Runin Single-Blind Placebo Run-in Washout->Placebo_Runin Randomization Randomization Placebo_Runin->Randomization Remikiren_Group This compound Administration Randomization->Remikiren_Group Placebo_Group Placebo Administration Randomization->Placebo_Group BP_Monitoring Blood Pressure and Heart Rate Monitoring Remikiren_Group->BP_Monitoring Blood_Sampling Blood Sampling (for PK and PD analysis) Remikiren_Group->Blood_Sampling Placebo_Group->BP_Monitoring Placebo_Group->Blood_Sampling Statistical_Analysis Statistical Analysis BP_Monitoring->Statistical_Analysis PK_Analysis Pharmacokinetic Analysis (HPLC) Blood_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (PRA, Ang II levels) Blood_Sampling->PD_Analysis PK_Analysis->Statistical_Analysis PD_Analysis->Statistical_Analysis

References

The Discovery and Development of Remikiren: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remikiren (Ro 42-5892) is a potent, second-generation, orally active inhibitor of human renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). Its development in the early 1990s by Hoffmann-La Roche marked a significant milestone in the quest for direct renin inhibitors as a novel class of antihypertensive agents. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field. While this compound's clinical development was ultimately discontinued, the insights gained from its journey have been invaluable in shaping our understanding of RAAS modulation and the development of subsequent renin inhibitors.

Introduction: Targeting the Apex of the RAAS Cascade

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.[1] For decades, the primary therapeutic interventions targeting the RAAS were angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). While effective, these agents act downstream in the cascade, leading to a compensatory rise in plasma renin activity (PRA) and the potential for "aldosterone escape."

Direct renin inhibition offers a more targeted approach by blocking the initial, rate-limiting step of the RAAS: the conversion of angiotensinogen to angiotensin I by the enzyme renin.[3][4] This upstream blockade theoretically provides a more complete and specific inhibition of the entire RAAS cascade. This compound emerged as a promising candidate from extensive research efforts to develop orally bioavailable, potent, and selective renin inhibitors.[3][5]

The Discovery and Synthesis of this compound

The development of this compound was a culmination of structure-activity relationship (SAR) studies aimed at creating non-peptidic, orally active renin inhibitors.[6] Early renin inhibitors were peptidic in nature and suffered from poor oral bioavailability and rapid clearance. The chemical structure of this compound, an L-histidine derivative, was designed to mimic the transition state of the renin-angiotensinogen interaction, thereby enabling potent and specific binding to the active site of renin.[7]

Mechanism of Action: Direct Renin Inhibition

This compound functions as a highly potent and specific competitive inhibitor of the enzyme renin.[7][8] By binding to the active site of renin, it prevents the enzymatic cleavage of angiotensinogen to angiotensin I.[9] This action effectively shuts down the production of downstream effectors, angiotensin II and aldosterone, leading to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[7][8]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System and the Action of this compound

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaRetention Sodium & Water Retention Aldosterone->NaRetention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure NaRetention->BloodPressure Renin Renin ACE ACE This compound This compound This compound->Renin inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueSpeciesReference
IC500.7 nmol/LHuman Renin[3]
Table 2: Pharmacokinetic Parameters of this compound in Various Species
SpeciesRouteDoseTmaxCmaxBioavailabilityMean Residence TimePlasma ClearanceReference
RatOral-~5 min-< 6%< 1.5 hHigh[10]
DogOral-~5 min-< 6%< 1.5 hHigh[10]
PrimateOral-~5 min-< 6%< 1.5 hHigh[10]
HumanOral200 mg0.25-2 h4-6 ng/mL< 1%-900 mL/min (IV)[11][12]
HumanOral300 mg0.25-2 h23-27 ng/mL< 1%-900 mL/min (IV)[12]
HumanOral600 mg0.25-2 h65-83 ng/mL< 1%-900 mL/min (IV)[12]
HumanOral800 mg0.25-2 h47-48 ng/mL< 1%-900 mL/min (IV)[12]
Table 3: Hemodynamic and Biochemical Effects of this compound in Hypertensive Patients (8 days treatment with 600 mg)
ParameterChangep-valueReference
Mean Arterial Pressure (Peak)-11.2 ± 0.8%< 0.01[13]
Mean Arterial Pressure (Trough)-6 ± 0.8%< 0.01[13]
Glomerular Filtration RateNo significant change-[13]
Effective Renal Plasma Flow+9.6%< 0.05[13]
Filtration Fraction-10 ± 2%< 0.01[13]
Renal Vascular Resistance-15 ± 2%< 0.01[13]
Cumulative Sodium Excretion-82 ± 22 mmol< 0.01[13]
Proteinuria (in patients with overt proteinuria)-27%< 0.01[13]
Albuminuria (in other patients)-20%< 0.05[13]

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol is a general representation of a fluorometric renin inhibition assay.

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against human renin.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by renin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate (e.g., based on FRET)

  • Assay buffer (e.g., Tris or MES buffer at physiological pH)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the different concentrations of this compound to the respective wells.

  • Include control wells containing the substrate and buffer but no inhibitor (for 100% enzyme activity) and wells with substrate and buffer only (for background fluorescence).

  • Initiate the reaction by adding a fixed concentration of recombinant human renin to all wells except the background controls.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of renin inhibition for each this compound concentration relative to the control (100% activity).

  • Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Renin_Inhibition_Assay PrepareReagents Prepare Reagents: - this compound dilutions - Substrate solution - Renin solution PlateSetup Set up 96-well plate: - Add buffer, substrate, and this compound PrepareReagents->PlateSetup AddRenin Initiate reaction: Add Renin PlateSetup->AddRenin Incubate Incubate at 37°C AddRenin->Incubate ReadFluorescence Measure Fluorescence Incubate->ReadFluorescence DataAnalysis Data Analysis: - Calculate % inhibition - Determine IC50 ReadFluorescence->DataAnalysis

Caption: Workflow for an in vitro renin inhibition assay.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay

Objective: To measure the activity of renin in plasma samples from subjects treated with this compound.

Principle: PRA is determined by measuring the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen in plasma under controlled conditions. The generated Ang I is then quantified using a competitive radioimmunoassay (RIA).

Materials:

  • Plasma samples collected in EDTA tubes

  • Angiotensin I radioimmunoassay kit (containing 125I-labeled Ang I, Ang I antibody, and standards)

  • Inhibitors of angiotensin-converting enzyme and angiotensinases (e.g., EDTA, dimercaprol, and 8-hydroxyquinoline)

  • pH buffer to maintain plasma at the optimal pH for renin activity (pH 5.5-6.0)

  • Incubator at 37°C and an ice bath

  • Gamma counter

Procedure:

  • Sample Collection and Handling: Collect blood in chilled EDTA tubes and separate plasma by centrifugation at low temperature to prevent cryoactivation of prorenin.

  • Angiotensin I Generation:

    • Divide each plasma sample into two aliquots.

    • To both aliquots, add inhibitors of ACE and angiotensinases and the pH buffer.

    • Incubate one aliquot at 37°C for a fixed time (e.g., 1.5 to 3 hours) to allow for Ang I generation.

    • Keep the second aliquot on ice (0-4°C) during the incubation period to serve as a baseline (blank) for pre-existing Ang I.

  • Radioimmunoassay:

    • Following incubation, subject both the 37°C and 4°C samples to the RIA procedure.

    • Add 125I-labeled Ang I and a specific Ang I antibody to the samples and standards.

    • Incubate to allow competitive binding between the labeled and unlabeled Ang I for the antibody.

    • Separate the antibody-bound Ang I from the free Ang I (e.g., using dextran-coated charcoal).

    • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Calculation:

    • Construct a standard curve using the Ang I standards.

    • Determine the concentration of Ang I in both the 37°C and 4°C samples from the standard curve.

    • Calculate the net amount of Ang I generated by subtracting the concentration in the 4°C sample from the 37°C sample.

    • Express the PRA as the amount of Ang I generated per unit of plasma per hour of incubation (e.g., ng/mL/hr).

PRA_Measurement CollectPlasma Collect Plasma in EDTA tubes SplitSample Split Plasma Sample CollectPlasma->SplitSample Incubate37 Incubate at 37°C (with inhibitors) SplitSample->Incubate37 Incubate4 Incubate at 4°C (Blank) (with inhibitors) SplitSample->Incubate4 RIA Radioimmunoassay for Angiotensin I Incubate37->RIA Incubate4->RIA CalculatePRA Calculate PRA (ng/mL/hr) RIA->CalculatePRA

Caption: Workflow for Plasma Renin Activity (PRA) measurement.

Quantification of this compound in Plasma by HPLC

Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic studies.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate this compound from other plasma components, followed by its detection and quantification.

General Methodology (Specific parameters may vary):

  • Sample Preparation:

    • Protein precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC System:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detector: A UV detector set at a wavelength where this compound has significant absorbance, or a fluorescence detector after derivatization for enhanced sensitivity.[14]

  • Quantification:

    • A calibration curve is constructed by running standards of known this compound concentrations.

    • The peak area of this compound in the plasma sample chromatogram is compared to the calibration curve to determine its concentration.

    • An internal standard is often used to improve accuracy and precision.

Animal Model: Sodium-Depleted Primates

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of hypertension.

Rationale: Primates are used due to the high species specificity of renin. Sodium depletion is employed to activate the RAAS, making the animals more sensitive to the effects of renin inhibitors.

Procedure:

  • Animal Selection: Use a suitable primate species, such as squirrel monkeys or marmosets.

  • Sodium Depletion: Induce sodium depletion through a low-sodium diet and/or administration of a diuretic for a specified period.

  • Blood Pressure Monitoring: Continuously monitor blood pressure using telemetry or other appropriate methods.

  • Drug Administration: Administer this compound orally or intravenously at various doses.

  • Data Collection: Record blood pressure, heart rate, and collect blood samples at various time points for the measurement of PRA, angiotensin II levels, and this compound plasma concentrations.

  • Analysis: Analyze the dose-dependent effects of this compound on blood pressure and RAAS components.

Clinical Development and Outcomes

Clinical trials with this compound demonstrated its efficacy in lowering blood pressure, particularly in patients with high renin levels and when used in combination with diuretics.[13] Studies showed that this compound effectively inhibited PRA.[11] However, its oral bioavailability was low, and its antihypertensive effect as a monotherapy was not always consistent.[10] Ultimately, the clinical development of this compound was discontinued. Nevertheless, the knowledge gained from the this compound program provided crucial insights into the therapeutic potential and challenges of direct renin inhibition, paving the way for the development of subsequent renin inhibitors like Aliskiren.

Conclusion

This compound represents a significant chapter in the history of antihypertensive drug development. As a potent and specific direct renin inhibitor, it validated the therapeutic concept of targeting the apex of the RAAS cascade. The comprehensive data gathered from its preclinical and clinical studies have provided a valuable foundation for the field. While it did not reach the market, the scientific journey of this compound has left a lasting legacy, informing the design and development of next-generation RAAS modulators and deepening our understanding of cardiovascular pharmacology.

References

Remikiren: A Technical Guide to a Potent Renin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and highly specific, orally active inhibitor of the enzyme renin.[1][2] Developed by Hoffmann-La Roche, it represents a targeted therapeutic approach to hypertension by directly blocking the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[2][3] This document provides an in-depth technical overview of this compound's chemical structure, physicochemical and pharmacological properties, and the methodologies used in its evaluation.

Chemical Structure and Identifiers

This compound is a complex synthetic molecule. Its structure and key identifiers are summarized below.

IdentifierValueSource
IUPAC Name (2S)-2-[(2R)-2-benzyl-3-(2-methylpropane-2-sulfonyl)propanamido]-N-[(2R,3S,4R)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]-3-(1H-imidazol-4-yl)propanamide[3]
CAS Number 126222-34-2[1][4]
Molecular Formula C₃₃H₅₀N₄O₆S[1][4][5][6][7]
Molecular Weight 630.84 g/mol [4][5][6][7]
SMILES String CC(C)(C)S(=O)(=O)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK----INVALID-LINK--O">C@HO[5][6][8]
InChI Key UXIGZRQVLGFTOU-VQXQMPIVSA-N[1][5][6]
Synonyms Ro 42-5892[1][9]

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Melting Point 349.84 °C[4]
Boiling Point 970.2 °C[4]
Water Solubility 0.0213 mg/mL[1]
logP 2.42[1]
pKa (Strongest Acidic) 12.32[1]
pKa (Strongest Basic) 6.74[1]
Polar Surface Area 161.48 Ų[1]
Hydrogen Bond Donors 5[1]
Hydrogen Bond Acceptors 7[1]
Rotatable Bond Count 16[1]

Pharmacological Properties

Mechanism of Action

This compound is a direct inhibitor of renin, the enzyme that catalyzes the conversion of angiotensinogen to angiotensin I.[10][11] This is the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance.[12][13] By inhibiting renin, this compound effectively reduces the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor.[10][11] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[11] In vitro studies have shown this compound to be a highly potent inhibitor of human renin with an IC₅₀ of 0.7 nM.[2][9][14]

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion) Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction Renin Renin Renin->AngiotensinI This compound This compound This compound->Renin inhibits ACE ACE ACE->AngiotensinII BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure

This compound's Mechanism of Action in the RAAS Pathway.
Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various species, including humans.

ParameterValueSpeciesSource
Oral Bioavailability Low (<6%)Rat, Dog, Primates[15][16]
Plasma Clearance High, approaching hepatic blood flowRat, Dog, Primates[15][16]
Mean Residence Time (IV) < 1.5 hoursRat, Dog, Primates[15][16]
Volume of Distribution (IV) ~70 LHealthy Humans
Systemic Plasma Clearance (IV) ~900 mL/minHealthy Humans
Time to Peak Plasma Concentration (Oral) 0.25 - 2 hoursHypertensive Patients
Protein Binding 83%-[1]

Despite its low oral bioavailability, a small portion of an oral dose is absorbed very rapidly, leading to peak concentrations within minutes in some cases.[15][16] The high plasma clearance is attributed to rapid metabolism and biliary and renal excretion of the unchanged drug.[15]

Pharmacodynamics

Oral administration of this compound leads to a dose-dependent decrease in plasma renin activity (PRA) and angiotensin I production. This effect can last for more than 12 hours with higher doses. In hypertensive patients, this compound has been shown to lower blood pressure.[1] Interestingly, while the biochemical effects (inhibition of PRA) are observed, a direct correlation with blood pressure changes is not always consistently found, suggesting a potential role of a 'tissue' compartment in its prolonged antihypertensive effect.[15][16]

Experimental Protocols

Quantification of this compound in Plasma (HPLC with Fluorescence Derivatization)

While a specific, detailed protocol for this compound is not publicly available, a general workflow can be outlined based on established methods for similar analyses.[15]

Start Plasma Sample Collection Extraction Liquid-Liquid Extraction Start->Extraction Derivatization Fluorescence Derivatization Extraction->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

General workflow for HPLC analysis of this compound.

Methodology:

  • Sample Preparation: Plasma samples are collected and stored appropriately. A liquid-liquid extraction is performed to isolate this compound from plasma components.

  • Derivatization: The extracted this compound is reacted with a fluorescent labeling agent to enhance its detection by a fluorescence detector.

  • HPLC Analysis: The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). An appropriate mobile phase is used to separate this compound from other components.

  • Detection and Quantification: The fluorescence of the derivatized this compound is measured as it elutes from the column. The concentration is determined by comparing the signal to a standard curve of known this compound concentrations.

Plasma Renin Activity (PRA) Assay

PRA is a key pharmacodynamic marker for renin inhibitors. It is typically measured using an immunoradiometric assay (IRMA) or an enzyme-linked immunosorbent assay (ELISA).[5][15]

Start Plasma Sample Collection (EDTA) Incubation Incubation at 37°C (Ang I Generation) Start->Incubation StopReaction Stop Reaction (e.g., cooling) Incubation->StopReaction Immunoassay Immunoassay (IRMA or ELISA) StopReaction->Immunoassay Quantification Quantification of Angiotensin I Immunoassay->Quantification

Workflow for a Plasma Renin Activity (PRA) Assay.

Methodology:

  • Sample Collection: Blood is collected in tubes containing EDTA to prevent coagulation and inhibit angiotensin-converting enzyme.[5]

  • Angiotensin I Generation: The plasma is incubated at 37°C for a specific period to allow the endogenous renin to cleave angiotensinogen, generating angiotensin I.[5]

  • Stopping the Reaction: The enzymatic reaction is stopped, typically by cooling the sample.

  • Quantification of Angiotensin I: The amount of generated angiotensin I is quantified using a competitive immunoassay (IRMA or ELISA) with antibodies specific to angiotensin I.[5][15] The results are expressed as the mass of angiotensin I generated per unit of plasma per hour of incubation (e.g., ng/mL/h).[5]

Clinical Trial Protocol in Essential Hypertension

The following outlines a typical study design for evaluating the efficacy and safety of this compound in patients with essential hypertension, based on published clinical trials.[1]

Study Design: Double-blind, randomized, placebo-controlled, crossover or parallel-group study.

Patient Population: Adult patients with a diagnosis of mild to moderate essential hypertension.

Methodology:

  • Washout Period: Patients discontinue their current antihypertensive medications for a specified period (e.g., 3 weeks).[1]

  • Placebo Run-in: A single-blind placebo period (e.g., 1 week) is implemented to establish a stable baseline blood pressure.[4]

  • Randomization: Patients are randomly assigned to receive either this compound (at various doses) or a placebo.

  • Treatment Period: Patients receive the assigned treatment for a defined duration (e.g., 8 days).[1][4] In some studies, a diuretic may be added to the treatment regimen to assess synergistic effects.[1]

  • Assessments:

    • Blood Pressure and Heart Rate: Measured at regular intervals throughout the study.

    • Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentration of this compound.

    • Pharmacodynamic Sampling: Blood samples are collected to measure plasma renin activity (PRA) and other biomarkers of the RAAS.

    • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Screening Patient Screening & Inclusion/Exclusion Washout Washout Period Screening->Washout PlaceboRunIn Placebo Run-in Washout->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization GroupA Treatment Group: This compound Randomization->GroupA GroupB Control Group: Placebo Randomization->GroupB FollowUp Follow-up Assessments (BP, PK, PD, Safety) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis FollowUp->Analysis

Typical Clinical Trial Workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of human renin. Its chemical structure and physicochemical properties have been extensively documented. While its pharmacokinetic profile is marked by low oral bioavailability and high clearance, it demonstrates clear pharmacodynamic effects on the renin-angiotensin-aldosterone system, leading to a reduction in blood pressure. The experimental methodologies for its quantification and the evaluation of its pharmacological effects are based on established analytical and clinical procedures. This technical guide provides a comprehensive overview for researchers and professionals involved in the development of antihypertensive therapies.

References

Remikiren's Precision Targeting of Renin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the renin inhibitor, remikiren, and its target, the enzyme renin. The document details the specific binding site, quantitative binding affinities, and the experimental methodologies used to determine these parameters. Visualizations of the renin-angiotensin signaling pathway, the this compound-renin binding interaction, and a typical experimental workflow are provided to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to this compound and Renin

This compound is a potent and highly specific, second-generation peptidomimetic inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the entire RAAS cascade, leading to vasodilation and a reduction in blood pressure.[2] The high specificity of this compound for renin minimizes off-target effects, making it a valuable tool for studying the physiological roles of the RAAS and a promising candidate for the treatment of hypertension.[3]

Renin is an aspartic protease primarily synthesized and secreted by the juxtaglomerular cells of the kidney.[4] Its active site contains two crucial aspartic acid residues, Asp32 and Asp215, which are essential for its catalytic activity. The enzyme's substrate-binding cleft accommodates the N-terminal portion of angiotensinogen, cleaving the Leu-Val bond to release angiotensin I.

Quantitative Analysis of this compound-Renin Binding

The interaction between this compound and human renin has been characterized by strong binding affinity. The following table summarizes the key quantitative data obtained from various in vitro assays.

ParameterValueMethodReference
IC50 0.7 nMIn vitro enzyme inhibition assay[3]
Ki 0.7 nMBindingDB[5]
Kd 0.13 nMBindingDB[5]

The this compound Binding Site on Renin

The precise binding site of this compound on human renin has been elucidated through X-ray crystallography of the this compound-renin complex (PDB ID: 3D91).[5][6] this compound occupies the active site cleft of renin, engaging in a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

Key Interacting Residues

The following table details the specific amino acid residues of renin that form significant interactions with this compound, as determined from the crystal structure.

Interaction TypeRenin Residues Involved
Hydrogen Bonds Asp32, Gly34, Ser76, Thr77, Asp215, Gly217, Ser219
Hydrophobic Interactions Tyr75, Phe117, Val120, Leu218, Tyr220, Ile221
Visualization of the Binding Interaction

The following diagram illustrates the key interactions between this compound and the active site residues of renin.

Remikiren_Renin_Binding This compound Binding Site on Renin cluster_renin Renin Active Site Asp32 Asp32 Gly34 Gly34 Ser76 Ser76 Thr77 Thr77 Asp215 Asp215 Gly217 Gly217 Ser219 Ser219 Tyr75 Tyr75 Phe117 Phe117 Val120 Val120 Leu218 Leu218 Tyr220 Tyr220 Ile221 Ile221 This compound This compound This compound->Asp32 H-bond This compound->Gly34 H-bond This compound->Ser76 H-bond This compound->Thr77 H-bond This compound->Asp215 H-bond This compound->Gly217 H-bond This compound->Ser219 H-bond This compound->Tyr75 Hydrophobic This compound->Phe117 Hydrophobic This compound->Val120 Hydrophobic This compound->Leu218 Hydrophobic This compound->Tyr220 Hydrophobic This compound->Ile221 Hydrophobic

Caption: Key interactions between this compound and renin active site residues.

Experimental Protocols

The determination of this compound's binding affinity for renin involves a series of well-established experimental protocols. A typical workflow for a fluorometric enzyme inhibition assay is described below.

Fluorometric Renin Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of renin using a fluorogenic substrate.

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

  • This compound (or other test inhibitors)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human renin in assay buffer.

    • Prepare a stock solution of the fluorogenic renin substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to generate a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • Renin solution (to a final concentration in the low nanomolar range)

      • This compound solution (at varying concentrations) or vehicle control (for no-inhibitor wells).

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the fluorogenic renin substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for determining the inhibitory activity of this compound.

Experimental_Workflow Workflow for Renin Inhibition Assay A Reagent Preparation (Renin, Substrate, this compound) B Assay Plate Setup (Buffer, Renin, this compound) A->B C Pre-incubation (37°C, 15-30 min) B->C D Reaction Initiation (Add Substrate) C->D E Kinetic Fluorescence Reading (Microplate Reader) D->E F Data Analysis (Calculate IC50) E->F

Caption: A typical experimental workflow for a renin inhibition assay.

This compound in the Context of the Renin-Angiotensin System

This compound's therapeutic effect stems from its ability to inhibit the initial, rate-limiting step of the Renin-Angiotensin System (RAAS). The following diagram illustrates the RAAS cascade and the specific point of inhibition by this compound.

RAAS_Pathway The Renin-Angiotensin System and this compound's Point of Inhibition cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs) This compound This compound This compound->Renin Inhibits

Caption: The RAAS pathway showing this compound's inhibition of renin.

Conclusion

This compound's potent and specific inhibition of renin is a direct result of its high-affinity binding to the enzyme's active site. The detailed understanding of this interaction at a molecular level, supported by quantitative binding data and robust experimental protocols, provides a solid foundation for the rational design of next-generation renin inhibitors and for further research into the therapeutic potential of targeting the Renin-Angiotensin System. This technical guide serves as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and cardiovascular research.

References

The Pharmacodynamics of Remikiren: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and highly specific, orally active inhibitor of the enzyme renin.[1] As the first step in the renin-angiotensin-aldosterone system (RAAS), the conversion of angiotensinogen to angiotensin I by renin is the rate-limiting step in the production of angiotensin II, a potent vasoconstrictor and a key regulator of blood pressure and electrolyte balance. By directly targeting renin, this compound offers a distinct mechanism of action for the management of hypertension compared to other RAAS-inhibiting agents such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, dose-dependent effects on the RAAS cascade and blood pressure, and detailed methodologies of key experimental protocols.

Core Mechanism of Action

This compound exerts its pharmacological effect by binding to the active site of renin, thereby preventing the enzymatic cleavage of angiotensinogen to angiotensin I. This direct inhibition leads to a significant reduction in plasma renin activity (PRA) and, consequently, a decrease in the downstream production of angiotensin II and aldosterone.[2][3] Several in vivo experiments have confirmed that this compound is specific for renin and does not lower arterial pressure through unrelated mechanisms.[1]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) Cascade and the Inhibitory Action of this compound cluster_legend Legend Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) (in Lungs) ACE->Angiotensin_II Renin Renin (from Kidney) Renin->Angiotensin_I This compound This compound This compound->Renin Inhibition Aldosterone Aldosterone Adrenal_Gland->Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure key_substrate Substrate/Product key_enzyme Enzyme key_drug Drug key_effect Physiological Effect

Caption: The RAAS pathway, illustrating how this compound inhibits renin to block the conversion of angiotensinogen to angiotensin I.

Quantitative Pharmacodynamic Effects

The inhibitory effects of this compound on the RAAS and its consequent impact on blood pressure are dose-dependent. The following tables summarize the quantitative data from various clinical studies.

In Vitro and In Vivo Potency
ParameterValueSpeciesConditionReference
IC50 (for human renin) 0.7 nmol/LHumanIn vitro[3]
IC50 (for Angiotensin I production) 0.5 ng/mL (0.8 nM)HumanIn vivo[3]
Dose-Dependent Effects on Plasma Renin Activity (PRA) and Angiotensin II

Studies in healthy volunteers and hypertensive patients have demonstrated a consistent, dose-dependent reduction in PRA and angiotensin I production following oral administration of this compound.[4]

Oral DoseChange in PRAChange in Angiotensin IIStudy PopulationReference
100 - 800 mg Dose-dependent decreaseDose-dependent decreaseHealthy Volunteers[4]
600 mg Effective inhibition 24h post-doseReduced only during the first hoursHypertensive Patients[2]
Effects on Blood Pressure in Hypertensive Patients

While this compound as a monotherapy showed limited efficacy in reducing blood pressure in some short-term studies, its antihypertensive effect was markedly potentiated when administered in combination with a diuretic like hydrochlorothiazide.[2]

TreatmentChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Study PopulationReference
This compound (600 mg) alone No significant changeNo significant changeHypertensive Patients[2]
This compound (600 mg) + Hydrochlorothiazide (12.5 or 25 mg) Marked reductionMarked reductionHypertensive Patients[2]
This compound (600 mg o.i.d. for 8 days) Peak fall in MAP of 11.2 ± 0.8%-Hypertensive Patients (normal or impaired renal function)[5]
Effects on Aldosterone

As a downstream consequence of reduced angiotensin II levels, this compound has been shown to decrease plasma aldosterone concentrations.

Oral DoseChange in Plasma AldosteroneStudy PopulationReference
600 mg Fell significantlyHypertensive Patients

Experimental Protocols

Measurement of Plasma Renin Activity (PRA)

The determination of PRA is a critical endpoint in assessing the pharmacodynamic effect of renin inhibitors. A common method employed in clinical trials is the radioimmunoassay (RIA) for angiotensin I.[6][7]

Principle: Plasma renin activity is quantified by measuring the rate of angiotensin I generation from endogenous angiotensinogen when plasma is incubated under controlled conditions. The amount of angiotensin I produced is then measured by a competitive radioimmunoassay.[6]

Detailed Methodology:

  • Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). It is crucial to handle the samples at room temperature to prevent cryoactivation of prorenin, which can lead to falsely elevated PRA values.[8]

  • Plasma Separation: Plasma is separated by centrifugation at room temperature.[8]

  • Incubation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C for a specific period (e.g., 1.5 to 3 hours) to allow for the enzymatic generation of angiotensin I by renin. The other aliquot is kept at 4°C to serve as a blank, inhibiting renin activity. The incubation is typically performed at an optimal pH for renin activity (around 5.5-6.0), and inhibitors of angiotensin-converting enzyme and angiotensinases are added to prevent the degradation of the newly formed angiotensin I.[6]

  • Radioimmunoassay (RIA):

    • A known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) is mixed with a specific antibody against angiotensin I.

    • The plasma incubates (both the 37°C sample and the 4°C blank) are then added to this mixture. The unlabeled angiotensin I in the plasma competes with the radiolabeled angiotensin I for binding to the antibody.

    • After reaching equilibrium, the antibody-bound angiotensin I is separated from the free angiotensin I (e.g., using charcoal dextran).

    • The radioactivity of the bound fraction is measured using a gamma counter.

  • Quantification: The concentration of angiotensin I in the plasma samples is determined by comparing the results to a standard curve generated with known amounts of unlabeled angiotensin I. PRA is then expressed as the amount of angiotensin I generated per unit of volume per unit of time (e.g., ng/mL/hr).[9]

Measurement of Angiotensin II

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of angiotensin II in plasma.[10][11][12]

Principle: This method involves the extraction of angiotensin II from plasma, followed by separation using liquid chromatography and detection and quantification by tandem mass spectrometry.

Detailed Methodology:

  • Sample Preparation:

    • Blood is collected into chilled tubes containing EDTA and a cocktail of peptidase inhibitors to prevent the degradation of angiotensin II.

    • Plasma is separated by refrigerated centrifugation.

  • Solid-Phase Extraction (SPE): Angiotensin II is extracted and concentrated from the plasma using a solid-phase extraction cartridge (e.g., C18). This step removes interfering substances from the plasma matrix.[10]

  • Liquid Chromatography (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The angiotensin II is separated from other components on a reversed-phase column.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • In the first mass analyzer (Q1), a specific precursor ion corresponding to the mass-to-charge ratio (m/z) of angiotensin II is selected.

    • This precursor ion is then fragmented in a collision cell (Q2).

    • In the second mass analyzer (Q3), specific product ions characteristic of angiotensin II are selected and detected.

  • Quantification: The concentration of angiotensin II in the sample is determined by comparing the peak area of the specific product ions to that of a known amount of a stable isotope-labeled internal standard, using a calibration curve.[13]

Clinical Trial Workflow

The investigation of a novel renin inhibitor like this compound typically follows a structured clinical trial workflow to assess its safety, tolerability, and efficacy.

Figure 2: Generalized Workflow for a Clinical Trial of a Renin Inhibitor Patient_Screening Patient Screening and Recruitment (e.g., Hypertensive Patients) Washout Washout Period (Discontinuation of prior antihypertensive medication) Patient_Screening->Washout Baseline Baseline Measurements (Blood Pressure, PRA, Ang II, Aldosterone) Washout->Baseline Randomization Randomization Baseline->Randomization Placebo_Group Placebo Group Randomization->Placebo_Group Control Remikiren_Group This compound Group (Fixed or escalating doses) Randomization->Remikiren_Group Intervention Treatment_Period Treatment Period (e.g., 4-8 weeks) Placebo_Group->Treatment_Period Remikiren_Group->Treatment_Period Monitoring Regular Monitoring (Blood Pressure, Adverse Events) Treatment_Period->Monitoring Endpoint_Measurements Endpoint Measurements (Blood Pressure, PRA, Ang II, Aldosterone) Monitoring->Endpoint_Measurements Data_Analysis Data Analysis and Statistical Evaluation Endpoint_Measurements->Data_Analysis Results Results Interpretation and Reporting Data_Analysis->Results

Caption: A simplified workflow diagram illustrating the key phases of a typical randomized, placebo-controlled clinical trial for a renin inhibitor.

Conclusion

This compound is a potent and specific inhibitor of renin, the rate-limiting enzyme in the RAAS. Its pharmacodynamic profile is characterized by a dose-dependent reduction in plasma renin activity, leading to decreased levels of angiotensin II and aldosterone. While its antihypertensive effect as a monotherapy may be modest in short-term studies, it is significantly enhanced when combined with diuretics. The development of this compound and other renin inhibitors has provided valuable insights into the role of the RAAS in cardiovascular regulation and has paved the way for novel therapeutic strategies in the management of hypertension. This technical guide has provided a detailed overview of the pharmacodynamics of this compound, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for researchers and professionals in the field of drug development.

References

Remikiren IC50 Value Determination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the determination of the half-maximal inhibitory concentration (IC50) of Remikiren, a potent and specific inhibitor of the enzyme renin. The document outlines the quantitative IC50 values reported in the literature, details the experimental methodologies for its determination, and illustrates the relevant biological pathways.

Quantitative IC50 Data for this compound

The inhibitory potency of this compound against renin has been determined in both in vitro enzymatic assays and in clinical settings. The IC50 value is a critical parameter for assessing the efficacy of this antihypertensive agent.

ParameterValueSpecies/SystemMethodReference
IC500.7 nmol/lHuman Renin (in vitro)Not Specified[1]
IC500.5 ng/ml (0.8 nM)Hypertensive Patients (in vivo)Emax-model correlation of plasma concentration and Angiotensin I production inhibition[2][3]

Experimental Protocols for IC50 Determination

The determination of this compound's IC50 is typically performed using in vitro renin inhibitor screening assays. These assays measure the enzymatic activity of renin in the presence of varying concentrations of the inhibitor. Two common methods are detailed below.

Fluorometric Renin Inhibitor Screening Assay

This method provides a convenient and high-throughput approach for screening renin inhibitors.[4][5]

Principle: The assay utilizes a synthetic peptide substrate that mimics the natural substrate for renin, angiotensinogen.[4][5] This peptide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore is released from the proximity of the quencher, resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the activity of renin.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_incubation Incubation cluster_detection Fluorescence Measurement cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) prep_renin Dilute Human Recombinant Renin in Assay Buffer prep_buffer->prep_renin prep_substrate Prepare Synthetic FRET Peptide Substrate Solution prep_buffer->prep_substrate prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add this compound dilutions or vehicle (control) prep_inhibitor->add_inhibitor add_substrate Add Substrate to all wells add_buffer Add Assay Buffer add_substrate->add_buffer add_buffer->add_inhibitor add_renin Initiate reaction by adding diluted Renin add_inhibitor->add_renin incubate Incubate at 37°C for a defined period (e.g., 15-60 minutes) add_renin->incubate read_plate Read fluorescence on a plate reader (e.g., Ex: 340 nm, Em: 490 nm) incubate->read_plate calc_inhibition Calculate Percent Inhibition for each this compound concentration read_plate->calc_inhibition plot_curve Plot Percent Inhibition vs. Log[this compound] calc_inhibition->plot_curve determine_ic50 Determine IC50 from the dose-response curve plot_curve->determine_ic50

Caption: Workflow for a fluorometric renin inhibitor assay to determine this compound's IC50.

High-Performance Liquid Chromatography (HPLC) Based Assay

This method offers a direct measurement of the product of the renin-catalyzed reaction.[6]

Principle: The assay measures the formation of Angiotensin I from a synthetic or natural renin substrate (tetradecapeptide or angiotensinogen).[6] The reaction is stopped after a specific incubation time, and the reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the amount of Angiotensin I produced. The inhibitory effect of this compound is determined by the reduction in Angiotensin I formation.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_renin Prepare Human Renin Solution mix_reagents Combine Renin, Substrate, and this compound dilutions prep_renin->mix_reagents prep_substrate Prepare Renin Substrate (e.g., Tetradecapeptide) Solution prep_substrate->mix_reagents prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->mix_reagents incubate Incubate at 37°C for a defined time (e.g., 60 minutes) mix_reagents->incubate stop_reaction Stop reaction (e.g., by adding acid or organic solvent) incubate->stop_reaction inject_sample Inject reaction mixture into HPLC system stop_reaction->inject_sample separate Separate Angiotensin I using a reverse-phase column and a suitable mobile phase gradient inject_sample->separate detect Detect Angiotensin I by UV absorbance separate->detect quantify_angI Quantify Angiotensin I peak area detect->quantify_angI calc_inhibition Calculate Percent Inhibition based on reduced Angiotensin I formation quantify_angI->calc_inhibition determine_ic50 Determine IC50 from a dose-response curve calc_inhibition->determine_ic50

Caption: Workflow for an HPLC-based renin inhibition assay for this compound IC50 determination.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting renin, the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[7] This system plays a crucial role in regulating blood pressure and fluid balance.

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin ACE ACE This compound This compound This compound->Renin Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone.[7] This leads to vasodilation and a reduction in blood pressure. The high specificity of this compound for renin makes it a targeted therapeutic agent for the management of hypertension.[1][8]

References

Methodological & Application

Application Notes and Protocols for Remikiren In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4][5][6][7] The inhibition of renin offers a targeted approach for the treatment of hypertension and other cardiovascular diseases.[1][2][8][9] Accurate and reproducible in vitro enzyme inhibition assays are crucial for the characterization of renin inhibitors like this compound. These application notes provide a detailed protocol for determining the inhibitory activity of this compound against human renin using a fluorescence resonance energy transfer (FRET)-based assay.

Data Presentation

Inhibitory Potency of this compound

The following table summarizes the in vitro inhibitory potency of this compound against human renin.

CompoundTarget EnzymeAssay PrincipleIC50 (nmol/L)Reference
This compoundHuman ReninNot Specified0.7[1][2]

Note: The IC50 value is a measure of the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity under the specified assay conditions. It is dependent on experimental conditions such as substrate concentration.

Signaling Pathway

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. This compound targets the initial, rate-limiting step of this cascade.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII This compound This compound This compound->Renin Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Protocols

In Vitro Renin Inhibition Assay using a FRET-based Method

This protocol describes a common and sensitive method for measuring the inhibitory activity of this compound on renin. The assay utilizes a synthetic FRET peptide substrate that is cleaved by renin, resulting in a fluorescent signal.

1. Materials and Reagents:

  • Human recombinant renin

  • FRET-based renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 1 mM EDTA

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL)

2. Experimental Workflow:

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis ReagentPrep Prepare Reagents (Buffer, Renin, Substrate) DispenseInhibitor Dispense this compound/Control to Plate ReagentPrep->DispenseInhibitor InhibitorPrep Prepare this compound Serial Dilutions InhibitorPrep->DispenseInhibitor AddRenin Add Renin Solution DispenseInhibitor->AddRenin PreIncubate Pre-incubate AddRenin->PreIncubate AddSubstrate Add FRET Substrate to Initiate Reaction PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate ReadFluorescence Read Fluorescence Signal Incubate->ReadFluorescence DataAnalysis Calculate % Inhibition and IC50 ReadFluorescence->DataAnalysis

Caption: Workflow for a FRET-based in vitro renin inhibition assay.

3. Detailed Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Reconstitute the human recombinant renin in the assay buffer to the desired stock concentration. Aliquot and store at -80°C.

    • Reconstitute the FRET substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Protocol:

    • Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.

    • In a 96-well black microplate, add 2 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells.

    • Prepare a working solution of human renin in the assay buffer. The final concentration in the well should be optimized for linear reaction kinetics.

    • Add 98 µL of the renin solution to each well containing the inhibitor or DMSO.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C.

    • Prepare a working solution of the FRET substrate in the assay buffer. The final concentration should be at or near the Km value for renin.

    • Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

    • Immediately start monitoring the increase in fluorescence in a microplate reader at 37°C. Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.

4. Data Analysis:

  • Calculate the Rate of Reaction: Determine the initial velocity (rate) of the reaction for each well by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.

  • Calculate Percent Inhibition:

    • The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Alternative Assay Method: HPLC-based Assay

An alternative to FRET-based assays is the use of High-Performance Liquid Chromatography (HPLC) to measure renin activity.[10][11] This method involves the incubation of renin with its natural substrate, angiotensinogen, or a synthetic peptide substrate. The reaction is then stopped, and the product, angiotensin I, is separated and quantified by HPLC.[10] While this method can be more complex and time-consuming, it directly measures the formation of the physiological product.

Conclusion

The provided protocol for a FRET-based in vitro enzyme inhibition assay offers a robust and sensitive method for characterizing the inhibitory activity of this compound against renin. This information is essential for researchers and professionals involved in the discovery and development of novel renin inhibitors for the treatment of cardiovascular diseases.

References

Application Notes and Protocols for Cell-Based Assays to Determine Remikiren Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure.[1] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the activity of this compound. These assays are crucial for understanding the efficacy of the compound in a cellular context, which is more physiologically relevant than traditional biochemical assays.

Mechanism of Action of this compound

The renin-angiotensin system is a critical regulator of blood pressure and fluid balance. Renin, an aspartyl protease primarily secreted by the juxtaglomerular cells of the kidney, cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, which exerts its effects by binding to its receptors, primarily the AT1 receptor. This binding leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. This compound directly inhibits the enzymatic activity of renin, thus blocking the entire downstream cascade.

Signaling Pathway of the Renin-Angiotensin System and Inhibition by this compound

RAS_Pathway cluster_inhibition This compound Inhibition cluster_system Renin-Angiotensin System This compound This compound Renin Renin This compound->Renin Inhibits Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ACE ACE

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Data Presentation

Assay TypeSystemIC50 (nM)Reference
Biochemical AssayPurified Human Renin0.7[1]
Hypothetical Cell-Based AssayCalu-6 CellsTo be determinedN/A
Hypothetical Cell-Based AssayAs4.1 CellsTo be determinedN/A

Experimental Protocols

Cell Line Selection

For a cell-based assay of a human renin inhibitor, a human cell line that endogenously expresses renin is ideal. The Calu-6 cell line, a human pulmonary carcinoma cell line, is a suitable choice as it has been shown to express high levels of endogenous human renin mRNA.[2] As a comparative model, the mouse juxtaglomerular cell line As4.1 can also be utilized, as it expresses the renin gene.[3][4][5]

Protocol 1: Cell-Based Renin Activity Assay using FRET

This protocol describes a method to measure the inhibitory effect of this compound on renin activity in a cellular context using a Fluorescence Resonance Energy Transfer (FRET)-based substrate.

Workflow for Cell-Based FRET Assay

FRET_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Renin Activity Measurement cluster_analysis Data Analysis A Seed Calu-6 cells in a 96-well plate B Incubate for 24-48 hours to allow attachment A->B D Add this compound dilutions to the cells B->D C Prepare serial dilutions of this compound C->D E Incubate for a defined period (e.g., 1-2 hours) D->E F Lyse the cells to release intracellular renin E->F G Add FRET-based renin substrate F->G H Measure fluorescence kinetically at Ex/Em wavelengths G->H I Calculate the rate of substrate cleavage H->I J Plot % inhibition vs. This compound concentration I->J K Determine the IC50 value J->K

Caption: Experimental workflow for the cell-based FRET assay to determine this compound's IC50.

Materials:

  • Calu-6 cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black, clear-bottom tissue culture plates

  • Cell lysis buffer (e.g., Triton X-100 based)

  • FRET-based renin substrate

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Seeding:

    • Culture Calu-6 cells in complete medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

    • Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis:

    • After incubation, remove the medium containing the compound.

    • Wash the cells once with PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Renin Activity Measurement:

    • Prepare the FRET-based renin substrate according to the manufacturer's instructions.

    • Add the FRET substrate solution to each well of the plate.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis:

    • For each concentration of this compound, determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of renin inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Measurement of Angiotensin I Production from Endogenous Renin

This protocol provides an alternative method to assess this compound's activity by measuring the product of the renin-catalyzed reaction, angiotensin I, in the cell culture supernatant.

Materials:

  • Calu-6 cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 24-well tissue culture plates

  • Angiotensin I ELISA kit

  • Plate reader for ELISA

Procedure:

  • Cell Seeding and Treatment:

    • Seed Calu-6 cells in a 24-well plate and grow to confluence.

    • Wash the cells with serum-free medium.

    • Add fresh serum-free medium containing serial dilutions of this compound or vehicle control to the wells.

    • Incubate for a specified period (e.g., 6-24 hours) at 37°C.

  • Supernatant Collection:

    • After incubation, carefully collect the culture supernatant from each well.

    • Centrifuge the supernatant to remove any cell debris.

  • Angiotensin I Quantification:

    • Measure the concentration of angiotensin I in the collected supernatant using a commercially available Angiotensin I ELISA kit.

    • Follow the manufacturer's protocol for the ELISA procedure.

  • Data Analysis:

    • Calculate the percentage of inhibition of angiotensin I production for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Conclusion

The provided application notes and protocols offer a framework for the cell-based evaluation of this compound's activity. The FRET-based assay provides a direct measure of renin's enzymatic activity within a cellular lysate, while the angiotensin I production assay assesses the functional consequence of renin inhibition in intact cells. The choice of assay will depend on the specific research question and available resources. It is crucial to experimentally determine the IC50 of this compound in the chosen cell line to accurately assess its cellular potency.

References

Application Notes and Protocols for Oral Gavage of Remikiren in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and highly specific, orally active inhibitor of the enzyme renin.[1] Developed by Hoffmann-La Roche, it plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance.[2][3] By blocking the initial, rate-limiting step in the RAS cascade, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor, angiotensin II. This mechanism makes this compound a subject of significant interest in the research and development of antihypertensive therapies.

These application notes provide a detailed protocol for the oral administration of this compound to rats via gavage, a standard method for precise oral dosing in preclinical studies. The accompanying data and diagrams are intended to support researchers in designing and executing studies involving this compound.

Mechanism of Action: The Renin-Angiotensin System

This compound exerts its pharmacological effect by directly inhibiting renin. The renin-angiotensin system is a hormonal cascade that plays a critical role in regulating blood pressure. When renal blood flow is reduced, juxtaglomerular cells in the kidneys secrete renin. Renin then cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), found primarily in the lungs, subsequently converts angiotensin I to angiotensin II. Angiotensin II has several physiological effects that increase blood pressure, including vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which leads to sodium and water retention. By inhibiting renin, this compound blocks this entire cascade at its origin.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I    Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II    Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs) This compound This compound This compound->Renin Inhibits

Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

Pharmacokinetics in Rats

Understanding the pharmacokinetic profile of this compound in rats is crucial for appropriate study design.

ParameterValueReference
Oral Bioavailability < 6%[4][5]
Time to Peak Plasma Concentration ~5 minutes[4][5]
Metabolism Extensive first-pass metabolism[6]
Elimination Primarily biliary excretion[6]

Note: Despite its low oral bioavailability and rapid clearance, this compound has been observed to have a prolonged effect on blood pressure, suggesting retention in a "tissue" compartment, with the kidney showing the highest concentrations of the drug.[5][7]

Oral Gavage Protocol for this compound in Rats

This protocol provides a general guideline for the oral administration of this compound to rats. It should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

Gavage_Workflow start Start weigh_rat Weigh Rat and Calculate Dose start->weigh_rat prep_this compound Prepare this compound Formulation weigh_rat->prep_this compound restrain Properly Restrain Rat prep_this compound->restrain measure_gavage Measure Gavage Needle (Nose to Xiphoid Process) restrain->measure_gavage insert_gavage Insert Gavage Needle Gently into Esophagus measure_gavage->insert_gavage administer Slowly Administer This compound Solution insert_gavage->administer remove_gavage Gently Remove Gavage Needle administer->remove_gavage monitor Monitor Rat for Adverse Effects (5-10 min) remove_gavage->monitor end End monitor->end

References

Application Notes and Protocols for Measuring Plasma Renin Activity Following Remikiren Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and specific inhibitor of the enzyme renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[3] By directly inhibiting renin, this compound blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in this pathway, leading to a reduction in the downstream production of the potent vasoconstrictor angiotensin II.[3] Consequently, this compound has been investigated for the treatment of hypertension.[1][4]

The assessment of plasma renin activity (PRA) is a fundamental tool for evaluating the pharmacodynamic effect of renin inhibitors like this compound.[5] PRA measurement quantifies the rate of angiotensin I generation in a plasma sample under controlled conditions, providing a functional measure of renin's enzymatic activity.[5] Monitoring PRA is essential for determining the dose-dependent efficacy of this compound and understanding its impact on the RAAS.

These application notes provide detailed protocols for the measurement of PRA in plasma samples from subjects treated with this compound, summarize the expected effects of the treatment on PRA, and offer guidance on data interpretation.

Mechanism of Action of this compound and its Effect on Plasma Renin Activity

This compound is a direct renin inhibitor that competitively binds to the active site of renin, preventing it from cleaving its substrate, angiotensinogen.[2] This inhibition leads to a dose-dependent decrease in PRA.[5] Clinical studies have demonstrated that oral administration of this compound effectively inhibits plasma renin activity.[1][5] While this compound decreases the enzymatic activity of renin, it can lead to a compensatory increase in the concentration of immunoreactive renin in the plasma due to the disruption of the negative feedback loop.[5]

Quantitative Data on Plasma Renin Activity after this compound Treatment

Dose of this compound (oral)Peak Plasma Concentration (Cmax)Inhibition of Angiotensin I Production Rate (IC50)Effect on Plasma Renin Activity (PRA)
200 mg4-6 ng/mL[6]0.5 ng/mL (0.8 nM)[6]Significant inhibition observed.[1][5]
300 mg23-27 ng/mL[6]0.5 ng/mL (0.8 nM)[6]Dose-dependent inhibition.[5]
600 mg65-83 ng/mL[6]0.5 ng/mL (0.8 nM)[6]Marked and sustained inhibition 24 hours post-dose.[1]
800 mg47-48 ng/mL[6]0.5 ng/mL (0.8 nM)[6]Dose-dependent inhibition.[5]

Signaling Pathway and Experimental Workflow

Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of this compound

cluster_0 Blood Stream cluster_1 Kidney cluster_2 Lungs Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Vessel_Constriction Vasoconstriction Angiotensin_II->Blood_Vessel_Constriction Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Increased_BP Increased Blood Pressure Blood_Vessel_Constriction->Increased_BP Sodium_Water_Retention->Increased_BP Renin Renin ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Renin Inhibitor) This compound->Renin inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Workflow for Plasma Renin Activity (PRA) Measurement

start Start: Blood Sample Collection (EDTA tube, room temperature) centrifugation Centrifugation (Room Temperature) start->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation sample_split Split Plasma into Two Aliquots (Aliquot A and Aliquot B) plasma_separation->sample_split incubation_A Aliquot A: Incubation at 37°C (Allows Angiotensin I Generation) sample_split->incubation_A incubation_B Aliquot B: Incubation at 0-4°C (Prevents Angiotensin I Generation) sample_split->incubation_B quantification Quantification of Angiotensin I (ELISA or Radioimmunoassay) incubation_A->quantification incubation_B->quantification calculation Calculation of PRA (ng/mL/h) quantification->calculation end End: Report PRA Value calculation->end

Caption: General workflow for the measurement of Plasma Renin Activity (PRA).

Experimental Protocols

Accurate measurement of PRA requires strict adherence to standardized procedures for sample collection, handling, and analysis to minimize pre-analytical and analytical variability.

Patient Preparation and Sample Collection
  • Patient Status: For routine diagnostic purposes, blood should be collected from ambulatory patients who have been upright for at least 30 minutes.

  • Diet: Dietary sodium intake should be noted as it can influence renin levels.

  • Medications: A complete list of current medications should be recorded, as many drugs can interfere with the RAAS.

  • Blood Collection:

    • Collect a minimum of 2 mL of venous blood into an EDTA-containing tube.

    • Crucially, maintain the blood sample at room temperature. Avoid placing the sample on ice or refrigerating it before centrifugation, as low temperatures can cause cryoactivation of prorenin, leading to falsely elevated PRA values.

Sample Processing
  • Centrifugation: Centrifuge the blood sample at room temperature (e.g., 2000 x g for 15 minutes) as soon as possible after collection.

  • Plasma Separation: Carefully transfer the plasma to a clean, labeled polypropylene tube.

  • Storage: If the assay is not performed immediately, the plasma should be frozen at -20°C or lower and stored until analysis. Avoid repeated freeze-thaw cycles.

Plasma Renin Activity (PRA) Assay by ELISA

This protocol is based on a competitive ELISA method for the quantification of angiotensin I.

a. Angiotensin I Generation:

  • Thaw the frozen plasma samples at room temperature.

  • For each plasma sample, prepare two aliquots (e.g., 0.5 mL each) in separate tubes.

  • To both tubes, add a protease inhibitor (e.g., PMSF) to prevent the degradation of angiotensin I.

  • Add a generation buffer to adjust the pH of the plasma to approximately 6.0.

  • Incubate one aliquot (Sample A) in a 37°C water bath for a defined period (e.g., 90-180 minutes) to allow for the generation of angiotensin I by renin.

  • Simultaneously, incubate the second aliquot (Sample B) in an ice-water bath (0-4°C) for the same duration to prevent angiotensin I generation. This serves as the baseline control.

  • After incubation, immediately stop the enzymatic reaction in Sample A by placing it on ice.

b. Angiotensin I Quantification (ELISA):

  • Bring all reagents and samples to room temperature.

  • Add standards, controls, and the incubated plasma samples (both 37°C and 0°C aliquots) to the wells of an anti-angiotensin I antibody-coated microplate.

  • Add an angiotensin I-biotin conjugate to each well.

  • Incubate the plate, allowing for competitive binding between the angiotensin I in the sample and the biotin-conjugated angiotensin I for the antibody binding sites.

  • Wash the plate to remove unbound components.

  • Add a streptavidin-enzyme conjugate (e.g., HRP) that will bind to the captured biotinylated angiotensin I.

  • Wash the plate again.

  • Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of angiotensin I in the sample.

  • Stop the reaction with a stop solution.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

c. Calculation of PRA:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of angiotensin I in both the 37°C and 0°C incubated samples from the standard curve.

  • Calculate the PRA using the following formula:

    PRA (ng/mL/h) = ([Angiotensin I at 37°C] - [Angiotensin I at 0°C]) / Incubation Time (in hours)

Plasma Renin Activity (PRA) Assay by Radioimmunoassay (RIA)

This protocol involves the use of radiolabeled angiotensin I to compete with the angiotensin I generated in the plasma sample.

a. Angiotensin I Generation:

  • Follow the same procedure for angiotensin I generation as described in the ELISA protocol (Section 3a). The incubation is typically performed at pH 5.7-6.0 in the presence of angiotensinase and converting enzyme inhibitors (e.g., EDTA, PMSF).

b. Angiotensin I Quantification (RIA):

  • Set up assay tubes for standards, controls, and the incubated plasma samples (both 37°C and 0°C aliquots).

  • Add a specific anti-angiotensin I antibody to each tube.

  • Add a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) to each tube.

  • Incubate the tubes to allow for competitive binding of labeled and unlabeled angiotensin I to the antibody.

  • Separate the antibody-bound angiotensin I from the free angiotensin I (e.g., using charcoal dextran or a second antibody).

  • Measure the radioactivity of the bound fraction using a gamma counter.

c. Calculation of PRA:

  • Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled angiotensin I standards.

  • Determine the concentration of angiotensin I in the incubated plasma samples from the standard curve.

  • Calculate the PRA using the formula provided in the ELISA protocol (Section 3c).

Data Interpretation

  • Baseline PRA: The baseline PRA level before this compound treatment can provide information about the state of the patient's RAAS.

  • Post-treatment PRA: A significant reduction in PRA following this compound administration confirms the drug's intended pharmacodynamic effect. The magnitude of PRA suppression is expected to be dose-dependent.

  • Considerations:

    • It is important to be aware of the assay methodology used (ELISA vs. RIA) as results may vary between different kits and laboratories.

    • As mentioned, direct renin concentration (DRC) assays measure the mass of renin protein, which is expected to increase with this compound treatment due to the feedback mechanism. In contrast, PRA, which measures enzymatic activity, should decrease. Understanding this distinction is crucial for correct data interpretation.

By following these detailed protocols and considering the principles of PRA measurement, researchers and clinicians can accurately assess the pharmacodynamic effects of this compound and its impact on the renin-angiotensin-aldosterone system.

References

Application Notes and Protocols for the Use of Remikiren in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and highly specific, non-peptide, orally active inhibitor of the enzyme renin. The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. This compound, by directly inhibiting the first and rate-limiting step of the RAS cascade, the conversion of angiotensinogen to angiotensin I, offers a targeted therapeutic approach. These application notes provide detailed protocols for the use of this compound in preclinical cardiovascular disease models, specifically focusing on the sodium-depleted primate model, a well-established model for studying the efficacy of RAS inhibitors.

Mechanism of Action

This compound directly binds to the active site of renin, preventing it from cleaving angiotensinogen. This leads to a significant reduction in the production of angiotensin I and, consequently, angiotensin II, the primary effector molecule of the RAS responsible for vasoconstriction, aldosterone release, and sodium retention.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound in a sodium-depleted normotensive squirrel monkey model, a key preclinical model for evaluating renin inhibitors.

Table 1: Effect of Oral Administration of this compound on Mean Arterial Pressure (MAP) in Sodium-Depleted Squirrel Monkeys

Dose (mg/kg)Maximal Decrease in MAP (mmHg)
1035 ± 1

Data adapted from a comparative study in primates.[2]

Table 2: Effect of Intravenous Administration of this compound on Mean Arterial Pressure (MAP) in Sodium-Depleted Squirrel Monkeys

Dose (mg/kg)Maximal Decrease in MAP (mmHg)
133 ± 3

Data adapted from a comparative study in primates.[2]

Table 3: Effect of this compound on Plasma Components of the Renin-Angiotensin System in Sodium-Depleted Squirrel Monkeys

TreatmentPlasma Renin Activity (PRA)Immunoreactive Angiotensin II (ir-Ang II)
ControlBaselineBaseline
This compound (10 mg/kg, p.o.)Significantly DecreasedReduced to low levels

Qualitative summary based on findings from a comparative study in primates.[3][4]

Experimental Protocols

I. In Vivo Efficacy Assessment in a Sodium-Depleted Squirrel Monkey Model of Hypertension

This protocol describes the induction of a renin-dependent hypertensive state via sodium depletion and the subsequent evaluation of this compound's antihypertensive effects.

1. Animal Model and Housing:

  • Species: Adult squirrel monkeys (Saimiri sciureus) of either sex.

  • Housing: Single housing in stainless steel primate cages in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Access to standard primate chow and water ad libitum prior to the study.

2. Sodium Depletion Protocol:

  • Objective: To activate the renin-angiotensin system by reducing sodium levels.

  • Procedure:

    • Switch the animals to a low-sodium diet (e.g., 0.05% NaCl) for a period of 5-7 days prior to the experiment.[5]

    • On the day before the experiment, administer a single dose of furosemide (5 mg/kg, intramuscularly) to induce diuresis and further deplete sodium levels.[5]

    • Provide free access to water to prevent dehydration.

    • Confirm sodium depletion by monitoring urinary sodium excretion.

3. Surgical Implantation of Telemetry Transmitters:

  • Objective: To enable continuous and stress-free monitoring of blood pressure and heart rate.

  • Procedure:

    • Anesthetize the monkey using an appropriate anesthetic regimen (e.g., ketamine/xylazine).

    • Surgically implant a telemetry transmitter (e.g., from Data Sciences International) with the catheter inserted into the abdominal aorta or femoral artery and the transmitter body placed in a subcutaneous pocket on the flank.[6][7]

    • Allow a recovery period of at least one week before initiating the experiment.

    • Monitor the animals for post-operative complications.

4. Drug Administration:

  • Oral Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer the this compound suspension via oral gavage at the desired dose (e.g., 10 mg/kg). The volume should be kept to a minimum to avoid discomfort (e.g., 1-2 mL/kg).

  • Intravenous Administration:

    • Dissolve this compound in a sterile, isotonic saline solution.

    • Administer via a slow intravenous infusion through a catheterized vein (e.g., saphenous vein) at the desired dose (e.g., 1 mg/kg).

5. Blood Sampling and Processing:

  • Objective: To collect plasma for the measurement of renin activity and angiotensin II levels.

  • Procedure:

    • Collect blood samples from a peripheral vein (e.g., femoral or saphenous vein) at baseline (pre-dose) and at specified time points post-dose.

    • Draw approximately 1-2 mL of blood into chilled tubes containing an anticoagulant (e.g., EDTA).

    • Immediately place the tubes on ice and centrifuge at 4°C (e.g., 3000 rpm for 15 minutes) to separate the plasma.

    • Aliquot the plasma into cryovials and store at -80°C until analysis.[2]

6. Data Acquisition and Analysis:

  • Continuously record blood pressure and heart rate data using the telemetry system.

  • Analyze the data to determine the baseline values and the time course of changes following this compound administration.

  • Calculate the maximal change from baseline for each parameter.

  • Perform statistical analysis to compare the effects of this compound with a vehicle control group.

II. Biochemical Assays

1. Plasma Renin Activity (PRA) Assay:

  • Principle: This assay measures the rate of angiotensin I generation from endogenous angiotensinogen by the renin present in the plasma sample.

  • Procedure (Example using a commercial ELISA kit):

    • Thaw plasma samples on ice.

    • Incubate the plasma at 37°C for a specified period (e.g., 1-3 hours) to allow for the generation of angiotensin I.

    • Stop the enzymatic reaction by adding an inhibitor or by placing the samples on ice.

    • Measure the concentration of angiotensin I using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • Express PRA as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

2. Immunoreactive Angiotensin II (ir-Ang II) Assay:

  • Principle: This assay quantifies the amount of angiotensin II in the plasma using a specific antibody.

  • Procedure (Example using a commercial ELISA kit):

    • Thaw plasma samples on ice.

    • Extract angiotensin II from the plasma using a solid-phase extraction method (e.g., C18 columns) to remove interfering substances.[2]

    • Elute and dry the extracted angiotensin II.

    • Reconstitute the sample and measure the angiotensin II concentration using a competitive ELISA kit with a highly specific polyclonal antibody against angiotensin II, following the manufacturer's protocol.[2]

    • Express ir-Ang II concentration in pg/mL.

Mandatory Visualizations

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II This compound This compound This compound->Renin Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental_Workflow start Start animal_prep Animal Preparation (Squirrel Monkeys) start->animal_prep telemetry Telemetry Transmitter Implantation animal_prep->telemetry recovery Surgical Recovery (≥ 1 week) telemetry->recovery sodium_depletion Sodium Depletion (Low-sodium diet + Furosemide) recovery->sodium_depletion baseline Baseline Measurements (Blood Pressure, Heart Rate, Blood Sample) sodium_depletion->baseline drug_admin This compound Administration (Oral or Intravenous) baseline->drug_admin post_dose Post-Dose Monitoring (Continuous BP/HR, Timed Blood Samples) drug_admin->post_dose data_analysis Data Analysis (Hemodynamic & Biochemical) post_dose->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound in a primate model.

References

Application Notes and Protocols for Remikiren Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for clinical trials involving Remikiren, a direct renin inhibitor. The protocols outlined below are based on established methodologies for antihypertensive drug evaluation and specific findings from this compound clinical studies.

Mechanism of Action

This compound is a potent and specific inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. This mechanism of action leads to vasodilation and a reduction in blood pressure.[1]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention

The following diagram illustrates the RAAS cascade and the specific point of inhibition by this compound.

cluster_kidney Kidney cluster_blood_vessel Blood Vessel cluster_adrenal Adrenal Gland cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalyzed by Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Aldosterone Aldosterone Angiotensin_II->Aldosterone stimulates release Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP This compound This compound This compound->Renin inhibits

Caption: RAAS signaling pathway and this compound's inhibitory action on renin.

Data Presentation: Summary of Clinical Trial Data

The following tables summarize the available quantitative data from early clinical trials of this compound.

Table 1: Pharmacokinetic Parameters of Oral this compound in Hypertensive Patients
Dose (mg)Peak Plasma Concentration (Cmax) (ng/mL)
2004 - 6
30023 - 27
60065 - 83
80047 - 48
Data from a multiple-dose study over 8 days.[2][3]
Table 2: Efficacy of this compound in Hypertensive Patients
TreatmentChange in Mean Arterial PressureSystolic Blood Pressure Change (mmHg)Diastolic Blood Pressure Change (mmHg)
This compound 600 mg (monotherapy, 8 days)Not statistically significantNot specifiedNot specified
This compound 600 mg + Hydrochlorothiazide (12.5 mg or 25 mg, 4 days)Marked reductionNot specifiedNot specified
This compound 600 mg (8 days)-11.2% (peak fall)Not specifiedNot specified
Data compiled from separate studies.[1][2]
Table 3: Safety Profile of this compound in Clinical Trials
Adverse EventFrequency
Serious Adverse EventsNot observed
Dizziness2 complaints (in a study of 29 patients)
Mild Gastrointestinal Symptoms2 complaints (in a study of 29 patients)
Based on available qualitative data from early clinical trials.[1]

Experimental Protocols

Protocol 1: Assessment of Antihypertensive Efficacy in a Phase II Clinical Trial

This protocol outlines a randomized, double-blind, placebo-controlled, dose-escalation study to evaluate the efficacy and safety of this compound monotherapy in patients with mild to moderate essential hypertension.

1. Study Population:

  • Inclusion Criteria:

    • Male and female subjects aged 18-75 years.

    • Diagnosed with essential hypertension (mean sitting diastolic blood pressure [DBP] ≥ 95 mmHg and < 110 mmHg).

    • Willing to undergo a 2-4 week washout period of any previous antihypertensive medication.

    • Provide written informed consent.

  • Exclusion Criteria:

    • Secondary hypertension.

    • History of clinically significant renal, hepatic, or cardiovascular disease (other than hypertension).

    • Pregnant or lactating women.

2. Study Design:

  • A 4-week, double-blind, placebo-controlled, parallel-group study.

  • Patients are randomized to one of four treatment arms:

    • Placebo

    • This compound 200 mg once daily

    • This compound 400 mg once daily

    • This compound 600 mg once daily

3. Experimental Workflow:

Screening Screening & Washout (2-4 weeks) Randomization Randomization Screening->Randomization Treatment_Placebo Placebo (4 weeks) Randomization->Treatment_Placebo Treatment_200mg This compound 200mg (4 weeks) Randomization->Treatment_200mg Treatment_400mg This compound 400mg (4 weeks) Randomization->Treatment_400mg Treatment_600mg This compound 600mg (4 weeks) Randomization->Treatment_600mg Endpoint_Assessment Endpoint Assessment (Week 4) Treatment_Placebo->Endpoint_Assessment Treatment_200mg->Endpoint_Assessment Treatment_400mg->Endpoint_Assessment Treatment_600mg->Endpoint_Assessment Follow_up Follow-up (2 weeks) Endpoint_Assessment->Follow_up

Caption: Workflow for a Phase II clinical trial of this compound.

4. Efficacy Endpoints:

  • Primary Endpoint: Change from baseline in mean sitting trough DBP at week 4.

  • Secondary Endpoints:

    • Change from baseline in mean sitting trough systolic blood pressure (SBP) at week 4.

    • Proportion of patients achieving a target DBP of < 90 mmHg.

    • 24-hour ambulatory blood pressure monitoring (ABPM) at baseline and week 4.

5. Safety Assessments:

  • Monitoring of adverse events at each visit.

  • Physical examinations.

  • 12-lead electrocardiograms (ECGs).

  • Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis).

Protocol 2: Measurement of Plasma Renin Activity (PRA)

1. Principle:

  • This assay measures the enzymatic activity of renin in plasma by quantifying the rate of angiotensin I generation from endogenous angiotensinogen.

2. Sample Collection and Handling:

  • Collect blood in a pre-chilled lavender-top (EDTA) tube.

  • Immediately place the tube on ice.

  • Centrifuge at 4°C within 30 minutes of collection.

  • Separate plasma and freeze at -70°C until analysis.

3. Assay Procedure (ELISA-based):

  • Thaw plasma samples on ice.

  • Divide each sample into two aliquots: one for incubation at 37°C (to allow angiotensin I generation) and one to be kept at 4°C (as a baseline control).

  • Incubate both sets of samples for a defined period (e.g., 90 minutes).

  • Stop the enzymatic reaction by placing the 37°C samples on ice.

  • Quantify the amount of angiotensin I in both aliquots using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculate PRA as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as ng/mL/hour.

Protocol 3: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)

1. Equipment:

  • A validated, automated, non-invasive ABPM device.

  • Appropriate cuff sizes for each patient.

2. Procedure:

  • Fit the patient with the ABPM device and provide instructions on its use and the importance of keeping their arm still during measurements.

  • Program the device to record blood pressure at 20-30 minute intervals during the day (e.g., 7:00 AM to 10:00 PM) and at 30-60 minute intervals during the night (e.g., 10:00 PM to 7:00 AM).

  • The patient should maintain a diary of their activities, posture, and any symptoms during the 24-hour monitoring period.

  • After 24 hours, retrieve the device and download the data for analysis.

3. Data Analysis:

  • Calculate the mean 24-hour, daytime, and nighttime SBP and DBP.

  • Analyze the diurnal variation of blood pressure (dipping status).

  • Correlate blood pressure readings with the patient's activity diary.

Conclusion

The provided application notes and protocols offer a framework for the clinical investigation of this compound. The early clinical trial data suggest that while this compound effectively inhibits plasma renin activity, its antihypertensive effect as a monotherapy may be modest.[1] However, a marked reduction in blood pressure is observed when used in combination with a diuretic.[1] The safety profile from these initial studies appears favorable, with no serious adverse events reported.[2] Further well-designed clinical trials, following the detailed protocols outlined, would be necessary to fully elucidate the therapeutic potential and safety of this compound in the management of hypertension.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Remikiren Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Remikiren in animal studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue Potential Causes Troubleshooting Steps
High variability in plasma concentrations between subjects Inconsistent oral gavage technique.Variations in fasting state of animals.Formulation instability or non-homogeneity.Genetic variability within the animal strain affecting metabolism.Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.Standardize the fasting period before drug administration.Prepare fresh formulations for each experiment and ensure thorough mixing. Consider formulation characterization (e.g., particle size analysis) before administration.Use a well-characterized, inbred animal strain to reduce genetic variability.
Low or undetectable plasma concentrations of this compound after oral administration Significant first-pass metabolism in the liver.[1]Poor absorption from the gastrointestinal (GI) tract.[1]Degradation of this compound in the GI tract.Issues with the analytical method for plasma concentration determination.Co-administer with a cytochrome P450 inhibitor (use a validated inhibitor for the specific animal model) to assess the impact of hepatic metabolism.Incorporate absorption enhancers in the formulation (see Experimental Protocols section).[2][3]Use enteric-coated formulations to protect this compound from the acidic environment of the stomach.Validate the HPLC or LC-MS/MS method for this compound quantification in plasma, ensuring the limit of quantification is sufficiently low.[1]
Lack of correlation between plasma concentration and pharmacodynamic effect (e.g., blood pressure reduction) This compound may be acting in a 'tissue' compartment, leading to a disconnect between plasma levels and effect.[1][4]The pharmacodynamic effect may be delayed or prolonged.[5]Saturation of plasma protein binding.Measure this compound concentration in target tissues (e.g., kidney, heart) at various time points post-administration.[4][5]Conduct extended pharmacodynamic monitoring (e.g., continuous blood pressure monitoring via telemetry).Determine the plasma protein binding of this compound in the species being studied.
Inconsistent results with absorption enhancers Inappropriate choice of enhancer for this compound's physicochemical properties.Insufficient concentration of the enhancer at the absorption site.Toxicity or irritation caused by the enhancer affecting gut permeability.Screen a panel of absorption enhancers with different mechanisms of action (e.g., tight junction modulators, membrane fluidizers).[2][3][6]Optimize the concentration of the selected enhancer in the formulation.Conduct histological examination of the GI tract to assess for any damage caused by the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound in animal models?

A1: The oral bioavailability of this compound is consistently low across various animal species, generally reported to be less than or equal to 6%.[1] This is primarily attributed to a high hepatic clearance, which involves rapid metabolism and biliary and renal excretion of the intact drug.[1]

Q2: Why do I see a rapid peak in plasma concentration shortly after oral administration, followed by a rapid decline?

A2: Studies have shown that a small fraction of an oral dose of this compound is absorbed very quickly, leading to peak plasma concentrations often within 5 minutes of administration.[1] This is followed by a rapid decline due to its high plasma clearance.[1]

Q3: Is there a specific region of the gastrointestinal tract that is best for this compound absorption?

A3: While specific studies on this compound's regional absorption are not extensively published, for peptide-like drugs, targeting the small intestine is a common strategy. This can be achieved through formulation approaches like enteric coatings that dissolve at the pH of the small intestine.

Q4: What are some promising formulation strategies to improve this compound's oral bioavailability?

A4: Several strategies used for other peptide and poorly soluble drugs can be adapted for this compound. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation and enhance its absorption.[7][8]

  • Liposomes: These lipid-based vesicles can encapsulate this compound, potentially improving its stability and transport across the intestinal epithelium.[7][9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubilization and absorption of lipophilic drugs like this compound.[10]

  • Co-administration with enzyme inhibitors: To reduce presystemic metabolism, co-administration with inhibitors of relevant metabolic enzymes can be explored.[3][9]

  • Chemical modification (Prodrugs): Modifying the this compound molecule to create a more absorbable prodrug that converts to the active form in the body is another potential approach.[2]

Q5: What analytical methods are suitable for quantifying this compound in plasma?

A5: A high-performance liquid chromatography (HPLC) method with fluorescence derivatization has been successfully used to quantify this compound in plasma with a limit of quantification of 2 ng/ml.[1] Liquid chromatography-mass spectrometry (LC-MS/MS) would also be a suitable and highly sensitive method.

Experimental Protocols

Protocol 1: Formulation with an Absorption Enhancer (Sodium Caprate)

This protocol describes the preparation of a this compound formulation with sodium caprate, a medium-chain fatty acid known to enhance paracellular transport.

Materials:

  • This compound powder

  • Sodium Caprate (CAS No. 16577-52-9)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)

Procedure:

  • Weigh the required amount of this compound and sodium caprate.

  • Dissolve the sodium caprate in a portion of the vehicle with gentle stirring.

  • Separately, suspend the this compound powder in the remaining vehicle.

  • Slowly add the this compound suspension to the sodium caprate solution while continuously stirring to ensure a homogenous mixture.

  • Adjust the final volume with the vehicle to achieve the desired concentrations of this compound and sodium caprate.

  • Administer the formulation to animals via oral gavage immediately after preparation.

Note: The optimal concentration of sodium caprate should be determined through dose-ranging studies to balance efficacy with potential gastrointestinal toxicity.

Protocol 2: Assessment of Oral Bioavailability in Rats

This protocol outlines a typical crossover study design to determine the oral bioavailability of a this compound formulation.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.

Study Design:

  • Phase 1 (Intravenous Administration):

    • Administer a single intravenous (IV) dose of this compound (e.g., 1 mg/kg in a suitable vehicle like saline) to a group of rats via the tail vein.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Washout Period:

    • Allow for a washout period of at least one week to ensure complete elimination of the drug.

  • Phase 2 (Oral Administration):

    • Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) to the same group of rats via oral gavage.

    • Collect blood samples at the same time points as in Phase 1.

    • Process and store the plasma samples as described above.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate the Area Under the Curve (AUC) for both the IV and oral routes.

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Quantitative Data Summary

Animal Model Dose (Oral) Peak Plasma Concentration (Cmax) Time to Peak (Tmax) Oral Bioavailability (F%) Reference
RatNot specifiedNot specified~5 min≤ 6%[1]
DogNot specifiedNot specified~5 min≤ 6%[1]
Primate (species not specified)Not specifiedNot specified~5 min≤ 6%[1]
Hypertensive Patients200 mg4-6 ng/mL0.25-2 hNot Reported[11]
Hypertensive Patients300 mg23-27 ng/mL0.25-2 hNot Reported[11]
Hypertensive Patients600 mg65-83 ng/mL0.25-2 hNot Reported[11]
Hypertensive Patients800 mg47-48 ng/mL0.25-2 hNot Reported[11]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_analysis Analysis F1 This compound Powder F2 Excipient Screening (e.g., Absorption Enhancers, Solubilizers) F1->F2 F3 Formulation Preparation (e.g., with Sodium Caprate) F2->F3 A2 Oral Administration F3->A2 A1 Animal Acclimatization & Fasting A1->A2 A3 Blood Sampling (Time Course) A2->A3 A4 Plasma Separation A3->A4 B1 Bioanalytical Method (HPLC/LC-MS) A4->B1 B2 Pharmacokinetic Analysis (AUC, Cmax) B1->B2 B3 Bioavailability Calculation B2->B3

Workflow for assessing oral bioavailability of a new this compound formulation.

signaling_pathway cluster_absorption Strategies to Overcome GI Barriers cluster_enhancers Absorption Enhancers cluster_protection Protective Carriers cluster_metabolism Overcoming First-Pass Metabolism Remikiren_Oral Oral this compound Formulation GI_Tract Gastrointestinal Lumen Remikiren_Oral->GI_Tract Epithelium Intestinal Epithelium (Absorption Barrier) GI_Tract->Epithelium Poor Permeation Bloodstream Systemic Circulation Epithelium->Bloodstream Liver Liver (First-Pass Metabolism) Bloodstream->Liver Enhancer1 Tight Junction Modulators Enhancer1->Epithelium Increases Paracellular Uptake Enhancer2 Membrane Perturbants Enhancer2->Epithelium Increases Transcellular Uptake Carrier1 Liposomes Carrier1->Epithelium Facilitates Transport Carrier2 Nanoparticles Carrier2->Epithelium Protects & Enhances Uptake Metabolites Inactive Metabolites Liver->Metabolites Bloodstream2 Systemic Circulation (Reduced Drug Level) Liver->Bloodstream2

Strategies to improve this compound's oral bioavailability.

References

Remikiren Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides generalized guidance on the stability of Remikiren based on established principles of pharmaceutical stability testing. As specific stability data for this compound is not extensively available in the public domain, the information presented here should be considered as a starting point for experimental design and validation. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Like many complex organic molecules, the stability of this compound in solution can be influenced by several factors, including:

  • pH: The presence of amide and imidazole functional groups in this compound's structure suggests potential susceptibility to acid and base-catalyzed hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or fluorescent light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents could potentially modify sensitive functional groups within the molecule.

  • Solvent: The choice of solvent can impact the solubility and stability of this compound.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: While specific data is unavailable, general recommendations for storing solutions of similar peptidomimetic compounds are as follows:

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage (months to years), freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: Based on general stability principles for molecules with amide bonds, a pH range of 4-8 is likely to be more favorable for stability than strongly acidic or alkaline conditions.[1] The optimal pH should be determined experimentally.

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to assess the stability of this compound. This method should be able to separate the intact this compound from any potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency in Biological Assays Degradation of this compound in the experimental solution.Prepare fresh solutions of this compound before each experiment. Assess the stability of this compound under your specific experimental conditions (e.g., buffer composition, temperature, incubation time) using a stability-indicating HPLC method.
Appearance of Unexpected Peaks in HPLC Analysis Chemical degradation of this compound.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and understand the degradation pathways. This will help in developing a robust stability-indicating method.
Precipitation of this compound from Solution Poor solubility or degradation leading to insoluble products.Verify the solubility of this compound in your chosen solvent system. Consider using a co-solvent or adjusting the pH to improve solubility. If precipitation occurs upon storage, it may be a sign of degradation.
Inconsistent Experimental Results Instability of this compound stock solutions.Prepare and qualify new stock solutions. Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. Re-evaluate and validate your storage conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[2] The following is a generalized protocol that should be adapted and optimized for this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffers (various pH values)

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Dilute the stock solution with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature for a defined period.

    • Thermal Degradation: Expose the solid this compound powder and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method. An HPLC method with fluorescence derivatization has been reported for the quantification of this compound in plasma and could be a starting point for method development.[3]

  • Data Evaluation:

    • Monitor the decrease in the peak area of the intact this compound.

    • Identify and quantify any degradation products that are formed.

    • Calculate the percentage of degradation.

    • If using an MS detector, obtain mass-to-charge ratios of the degradation products to aid in their identification.

Data Presentation

The results of the forced degradation study should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl24 hours60°C15.2%24.5 min
0.1 M NaOH8 hoursRoom Temp45.8%33.2 min
Water24 hours60°C5.1%14.5 min
3% H₂O₂24 hoursRoom Temp8.9%15.1 min
Thermal (Solid)48 hours80°C2.5%16.2 min
Photolytic1.2 million lux hrsN/A12.3%27.8 min

Visualizations

Forced_Degradation_Workflow Generalized Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to base Base Hydrolysis prep_stock->base Expose to neutral Neutral Hydrolysis prep_stock->neutral Expose to oxidation Oxidation prep_stock->oxidation Expose to thermal Thermal Degradation prep_stock->thermal Expose to photo Photolytic Degradation prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_eval Evaluate Degradation & Identify Products hplc_analysis->data_eval report Report Findings data_eval->report

Caption: A flowchart illustrating the key steps in a forced degradation study.

Renin_Angiotensin_System Mechanism of Action of this compound Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalyzed by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII catalyzed by Vasoconstriction Vasoconstriction & Aldosterone Release AngiotensinII->Vasoconstriction leads to Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII This compound This compound This compound->Renin inhibits

Caption: this compound inhibits renin, blocking the conversion of angiotensinogen.

References

Technical Support Center: Optimizing Remikiren Dosage for Maximal Renin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Remikiren for effective renin inhibition. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit renin?

This compound is a potent and specific, orally active inhibitor of the enzyme renin.[1][2] It acts as a peptidomimetic, directly binding to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I.[3] This is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), and its inhibition leads to a decrease in downstream angiotensin II production and subsequent physiological effects.

Q2: What is the recommended starting dosage for this compound in preclinical in vivo studies?

Preclinical oral dosages of this compound have varied depending on the animal model. For instance, in sodium-depleted marmosets, oral doses of 1 and 3 mg/kg have been shown to produce complete inhibition of plasma renin activity (PRA) for 6 and 24 hours, respectively.[4] Due to its low oral bioavailability (generally below 1% to 6%), intravenous administration may be considered for more precise dose-response studies.[2][5] For initial in vivo experiments, a dose-finding study is highly recommended to determine the optimal dosage for the specific animal model and experimental conditions.

Q3: What is a typical IC50 value for this compound?

The in vitro IC50 value for this compound against human renin is approximately 0.7 nM to 0.8 nM.[6][7] This indicates high potency in inhibiting renin activity.

Q4: How should this compound be prepared and stored for experimental use?

For in vitro assays, this compound can be dissolved in solvents like methanol, DMSO, or ethanol.[8] It is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration. Due to its limited stability in solution, it is advisable to prepare solutions fresh on the day of the experiment.

Troubleshooting Guides

Issue 1: Higher than expected Plasma Renin Activity (PRA) after this compound administration in vivo.

  • Potential Cause 1: Low Bioavailability. this compound has very low oral bioavailability.[2][5] The administered oral dose may not be achieving sufficient plasma concentrations for maximal inhibition.

    • Solution: Consider increasing the oral dose, or for more controlled experiments, switch to intravenous administration to ensure adequate systemic exposure.[5]

  • Potential Cause 2: Rapid Metabolism and Clearance. this compound is subject to rapid metabolism and has a high clearance rate.[2]

    • Solution: Measure PRA at earlier time points post-administration. A time-course experiment is essential to capture the window of maximal inhibition.

  • Potential Cause 3: Issues with PRA Assay. Inaccurate PRA measurement can lead to misleading results.

    • Solution: Refer to the detailed In Vivo Plasma Renin Activity Measurement protocol below and ensure proper sample handling, including immediate freezing of plasma to prevent cryoactivation of prorenin.[3][9]

Issue 2: Inconsistent results in in vitro renin inhibition assays.

  • Potential Cause 1: this compound Degradation. this compound may not be stable in the assay buffer over the incubation period.

    • Solution: Prepare fresh this compound stock solutions for each experiment. Minimize the time the compound is in solution before being added to the assay.

  • Potential Cause 2: Assay Conditions. The pH and temperature of the assay can significantly impact enzyme activity and inhibitor binding.[1]

    • Solution: Strictly adhere to the optimized conditions outlined in the In Vitro Renin Inhibition Assay protocol. Ensure consistent pH and temperature across all wells and experiments.

  • Potential Cause 3: Pipetting Errors or Reagent Mixing. Inaccurate pipetting or insufficient mixing can lead to high variability.

    • Solution: Use calibrated pipettes and ensure thorough but gentle mixing of reagents in the assay plate.[8]

Issue 3: No significant reduction in blood pressure despite observed renin inhibition.

  • Potential Cause: Complex Blood Pressure Regulation. Blood pressure is regulated by multiple pathways, not just the RAAS. In some hypertensive models or patient populations, other mechanisms may be more dominant.

    • Solution: Consider the specific animal model or patient characteristics. In some cases, this compound's antihypertensive effect is more pronounced when co-administered with a diuretic like hydrochlorothiazide.[2][4]

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound in Hypertensive Patients

Parameter200 mg Dose300 mg Dose600 mg Dose800 mg DoseReference
Mean Cmax (ng/mL) 4 - 623 - 2765 - 8347 - 48[6][10]
Time to Cmax (hours) 0.25 - 20.25 - 20.25 - 20.25 - 2[6][10]
Oral Bioavailability < 1%< 1%< 1%< 1%[1][5]

Table 2: In Vitro Potency of this compound

ParameterValueReference
IC50 (Human Renin) 0.7 - 0.8 nM[6][7]

Experimental Protocols

Detailed Methodology for In Vitro Renin Inhibition Assay

This protocol is adapted from commercially available renin inhibitor screening assay kits.[8]

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., based on FRET)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • This compound

  • Solvent for this compound (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 335-345 nm, Emission: 485-510 nm)

  • Incubator at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve.

    • Dilute the human recombinant renin and the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup (in triplicate):

    • Background Wells: Add 20 µL of substrate, 160 µL of assay buffer, and 10 µL of solvent.

    • 100% Initial Activity Wells: Add 20 µL of substrate, 150 µL of assay buffer, and 10 µL of solvent.

    • Inhibitor Wells: Add 20 µL of substrate, 150 µL of assay buffer, and 10 µL of the corresponding this compound dilution.

  • Initiate Reaction:

    • Add 10 µL of diluted renin to the "100% Initial Activity" and "Inhibitor" wells.

    • Gently shake the plate for 10 seconds to mix.

  • Incubation:

    • Cover the plate and incubate at 37°C for 15 minutes.

  • Measurement:

    • Read the fluorescence on the plate reader at the specified wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the "100% Initial Activity" wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Detailed Methodology for In Vivo Plasma Renin Activity (PRA) Measurement

This protocol is based on established methods for PRA determination.[3][9]

Materials:

  • EDTA blood collection tubes

  • Refrigerated centrifuge

  • -80°C freezer

  • Plasma Renin Activity ELISA or RIA kit

  • Water bath at 37°C

  • Ice bath

Procedure:

  • Sample Collection:

    • Administer this compound to the experimental animal at the desired dose and route.

    • At the designated time points, collect whole blood into EDTA tubes. It is critical to note the posture of the animal at the time of collection.[3]

  • Plasma Separation:

    • Immediately after collection, centrifuge the blood at room temperature.

    • Carefully transfer the plasma to a clean, labeled tube.

  • Sample Storage:

    • Crucial Step: Immediately freeze the plasma at -80°C to prevent cryoactivation of prorenin, which can lead to falsely elevated renin activity.[3][9]

  • PRA Assay (using a commercial kit):

    • Follow the specific instructions provided with the PRA assay kit. Generally, the procedure involves:

      • Thawing the plasma samples on ice.

      • Dividing each plasma sample into two aliquots.

      • Incubating one aliquot at 37°C and the other on ice for a specified time (e.g., 90 minutes). This allows for the generation of Angiotensin I in the 37°C sample by the endogenous renin.

      • Stopping the enzymatic reaction.

      • Quantifying the amount of Angiotensin I generated in both aliquots using ELISA or RIA.

  • Data Calculation:

    • The PRA is calculated as the difference in Angiotensin I concentration between the 37°C and the ice-incubated samples, expressed as ng of Angiotensin I generated per mL of plasma per hour (ng/mL/h).

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII This compound This compound This compound->Renin Inhibits

Caption: Mechanism of this compound action on the Renin-Angiotensin-Aldosterone System.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Experiment iv_prep Prepare this compound Dilutions iv_setup Set up Assay Plate (Controls & Inhibitor) iv_prep->iv_setup iv_reagents Add Renin & Substrate iv_setup->iv_reagents iv_incubate Incubate at 37°C iv_reagents->iv_incubate iv_read Read Fluorescence iv_incubate->iv_read iv_analyze Calculate % Inhibition & IC50 iv_read->iv_analyze vivo_dose Administer this compound to Animal vivo_sample Collect Blood at Time Points vivo_dose->vivo_sample vivo_process Separate and Freeze Plasma vivo_sample->vivo_process vivo_assay Perform PRA Assay vivo_process->vivo_assay vivo_analyze Calculate PRA (ng/mL/h) vivo_assay->vivo_analyze

Caption: Experimental workflow for assessing this compound's renin inhibition.

Troubleshooting_Tree cluster_invitro cluster_invivo start Inconsistent or Unexpected Renin Inhibition Results check_assay_type In Vitro or In Vivo? start->check_assay_type invitro_path In Vitro check_assay_type->invitro_path In Vitro invivo_path In Vivo check_assay_type->invivo_path In Vivo check_reagents Check Reagent Stability (Fresh Solutions?) check_conditions Verify Assay Conditions (Temp, pH) check_reagents->check_conditions check_technique Review Pipetting & Mixing Technique check_conditions->check_technique check_pk Consider Pharmacokinetics (Bioavailability, Clearance) check_sampling Review Sample Handling (Immediate Freezing?) check_pk->check_sampling check_dose Is the Dose Sufficient? check_sampling->check_dose

Caption: Troubleshooting decision tree for this compound experiments.

References

troubleshooting inconsistent results in Remikiren experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remikiren. The information is designed to help address common issues and inconsistencies that may arise during in vitro experiments.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: Higher than expected IC50 value (Lower than expected potency)

  • Question: My IC50 value for this compound is significantly higher than the reported literature value (approx. 0.7 nM). What could be the cause?

  • Answer: Several factors can lead to an apparent decrease in this compound's potency. Consider the following possibilities:

    • This compound Solubility: this compound has very low water solubility.[1] If it is not fully dissolved in your assay buffer, the actual concentration in solution will be lower than the nominal concentration, leading to a higher calculated IC50. Ensure your stock solution in DMSO is fully dissolved before further dilution and that the final DMSO concentration in the assay is consistent and low enough to not affect enzyme activity.

    • Enzyme Activity: The activity of your renin enzyme preparation might be suboptimal. Verify the enzyme's activity with a positive control inhibitor and ensure it is stored correctly, typically at -80°C in aliquots to avoid repeated freeze-thaw cycles.[2][3]

    • Assay Conditions: The pH of the assay buffer is critical for renin activity, with an optimal range generally between 6.0 and 8.0 depending on the substrate.[2][4] Deviations from the optimal pH can reduce enzyme activity and affect inhibitor binding. Also, ensure the incubation temperature is optimal, typically 37°C.[4]

    • Substrate Concentration: For competitive inhibitors, the calculated IC50 is dependent on the substrate concentration.[2] Ensure you are using a substrate concentration at or below the Km for renin to get an accurate IC50 value.

Issue 2: High Variability Between Replicate Wells

  • Question: I am observing significant variability in the results between my replicate wells for the same this compound concentration. What are the likely causes?

  • Answer: High variability often points to issues with assay setup and execution. Here are some common culprits:

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can introduce significant errors. Use calibrated pipettes and proper pipetting techniques.

    • Incomplete Mixing: Ensure all components in the wells are thoroughly mixed after adding each reagent. Inadequate mixing can lead to localized differences in reaction rates.

    • Edge Effects: In microplates, wells at the edge can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, consider not using the outermost wells or filling them with buffer.

    • Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation. Temperature gradients across the plate can cause variations in enzyme activity.

Issue 3: Assay Signal is Too Low or Absent

  • Question: I am not getting a strong signal in my assay, even in the control wells without an inhibitor. What should I check?

  • Answer: A weak or absent signal usually indicates a problem with one of the core assay components or the detection method:

    • Inactive Enzyme: The renin may have lost its activity due to improper storage or handling.[2][3] Test the enzyme with a known substrate and without any inhibitor to confirm its activity.

    • Substrate Degradation: The substrate, particularly if it's a peptide, can degrade over time. Ensure it has been stored correctly and is within its expiration date.

    • Incorrect Wavelengths: If you are using a fluorescence-based assay, double-check that the excitation and emission wavelengths on your plate reader are set correctly for the specific fluorophore used in your substrate.

    • Buffer Composition: Components in your buffer could be interfering with the assay. For example, high concentrations of certain salts or detergents can inhibit enzyme activity.

Issue 4: Inconsistent Results Across Different Experiments

  • Question: My results with this compound are not reproducible from one experiment to the next. What factors should I standardize?

  • Answer: Lack of reproducibility is often due to subtle variations in experimental conditions. To improve consistency:

    • Reagent Preparation: Prepare fresh dilutions of the enzyme, substrate, and this compound for each experiment from validated stock solutions. Avoid using previously diluted reagents that may have degraded.

    • Sample Handling: If using plasma samples, be aware that renin is sensitive to cryoactivation (the conversion of prorenin to renin at low temperatures), which can falsely elevate renin activity.[5] Handle and store plasma samples consistently and as recommended by assay protocols.

    • Standard Operating Procedure (SOP): Follow a strict SOP for all steps of the assay, from reagent preparation to data analysis. This includes incubation times, temperatures, and the order of reagent addition.

    • Control for Sodium and Potassium Levels: When working with plasma samples, be aware that sodium and potassium levels can influence renin activity.[6]

Data Presentation

Table 1: In Vitro Potency of this compound

CompoundTargetAssay TypeIC50 (nmol/L)Reference
This compoundHuman ReninIn Vitro Inhibition0.7[7]

Table 2: Key Pharmacokinetic and Physicochemical Properties of this compound

ParameterValueReference
Water Solubility0.0213 mg/mL[1]
LogP2.42[1]
Protein Binding83%[8]
Oral Bioavailability<1%[9]
Route of EliminationPrimarily biliary
Half-lifeNot Available[1]

Experimental Protocols

Protocol 1: In Vitro Renin Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the IC50 of this compound using a commercially available renin inhibitor screening assay kit with a FRET-based substrate.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., linked to EDANS and Dabcyl)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[2]

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.

    • Dilute the human recombinant renin in cold assay buffer to the desired concentration. Keep on ice.

    • Thaw the renin substrate and keep it protected from light.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add assay buffer and the substrate.

    • Control Wells (No Inhibitor): Add assay buffer, substrate, and the same volume of DMSO as in the inhibitor wells.

    • Inhibitor Wells: Add assay buffer, substrate, and the various dilutions of this compound.

  • Initiate the Reaction:

    • Add the diluted renin to the control and inhibitor wells to start the reaction. The final volume in all wells should be the same.

    • Mix the plate gently for 10-15 seconds.

  • Incubation:

    • Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

  • Measurement:

    • Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/Dabcyl substrates).

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the control wells.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

G cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   cleavage Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   conversion ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction Renin Renin (from Kidney) ACE ACE (from Lungs) This compound This compound This compound->Renin Inhibits

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

G start Inconsistent Results (e.g., High IC50, High Variability) check_solubility Is this compound fully dissolved? start->check_solubility check_reagents Are enzyme and substrate active and properly stored? start->check_reagents check_protocol Is the assay protocol (pipetting, mixing, temp) being followed precisely? start->check_protocol check_instrument Are instrument settings (e.g., wavelengths) correct? start->check_instrument solution_solubility Improve dissolution: - Ensure stock is clear - Check final DMSO % check_solubility->solution_solubility No solution_reagents Validate reagents: - Run positive controls - Aliquot stocks check_reagents->solution_reagents No solution_protocol Standardize protocol: - Use calibrated pipettes - Ensure proper mixing check_protocol->solution_protocol No solution_instrument Verify settings: - Confirm wavelengths - Check plate type check_instrument->solution_instrument No

Caption: Troubleshooting workflow for inconsistent this compound experiment results.

References

Technical Support Center: Minimizing Off-Target Effects of Remikiren in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Remikiren in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly specific, non-peptide inhibitor of the enzyme renin.[1] Renin is the rate-limiting enzyme in the renin-angiotensin system (RAS), responsible for converting angiotensinogen to angiotensin I. By inhibiting renin, this compound effectively blocks the entire downstream cascade, leading to reduced levels of angiotensin II and its physiological effects.[1][2]

Q2: What are the potential off-target effects of this compound in cell culture?

While this compound is designed to be highly specific for renin, like any small molecule inhibitor, it has the potential for off-target effects, especially at higher concentrations. Specific off-target interactions for this compound in cell culture have not been extensively documented in publicly available literature. However, potential off-target effects of small molecule inhibitors can include:

  • Inhibition of other enzymes: Cross-reactivity with other structurally related enzymes.

  • Interaction with receptors: Binding to cell surface or intracellular receptors.

  • Modulation of ion channel activity: As observed with other RAS modulators, there is a possibility of interaction with various ion channels.[3]

  • Induction of cellular stress pathways: High concentrations of any compound can induce stress responses, leading to cytotoxicity.

Q3: What is a typical concentration range for using this compound in cell culture?

The optimal concentration of this compound will be cell-line specific and depend on the expression and activity of renin in the chosen model. The IC50 for this compound's inhibition of human renin enzymatic activity is approximately 0.8 nM.[4][5] For cell-based assays, a starting point for concentration ranges could be from low nanomolar (e.g., 1-10 nM) to investigate on-target effects, up to the low micromolar range to assess potential off-target cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

Q4: How can I determine if the observed effects in my experiment are on-target or off-target?

Distinguishing between on-target and off-target effects is a critical aspect of in vitro pharmacology. Here are some strategies:

  • Use of proper controls:

    • Negative control: A structurally similar but inactive analog of this compound, if available.

    • Positive control: Use angiotensin II to stimulate the cells and confirm that this compound blocks its effects.

    • Rescue experiment: If this compound's effect is on-target, it should be rescued by adding downstream products of the renin-angiotensin system, such as angiotensin II (if the cells have angiotensin receptors).

  • Use of multiple cell lines: Compare the effects of this compound on a cell line that expresses renin with one that does not. An on-target effect should only be observed in the renin-expressing cells.

  • Knockdown or knockout of the target: Use siRNA or CRISPR to reduce or eliminate renin expression. An on-target effect of this compound should be mimicked by renin knockdown/knockout.

Troubleshooting Guides

Problem 1: High level of cell death observed after this compound treatment.
Possible Cause Troubleshooting Step
Concentration of this compound is too high, leading to off-target cytotoxicity. Perform a cell viability assay (e.g., MTT, LDH) to determine the IC50 of this compound for your specific cell line. Use concentrations well below the cytotoxic range for your experiments.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control.
Cell line is particularly sensitive. Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line or reducing the treatment duration.
Contamination of cell culture. Regularly check your cell cultures for microbial contamination.
Problem 2: Inconsistent or unexpected experimental results.
Possible Cause Troubleshooting Step
Off-target effects are interfering with the experimental readout. Refer to the strategies in FAQ 4 to differentiate between on-target and off-target effects. Consider performing a broader off-target screening (e.g., kinase panel, receptor binding assay).
Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and media formulations.
Degradation of this compound. Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer.
Cell line does not have a functional renin-angiotensin system. Confirm the expression of renin and angiotensin receptors in your cell line using RT-qPCR or Western blotting.

Data Presentation

Table 1: this compound Potency

ParameterValueSource
IC50 (Human Renin Inhibition) 0.8 nM[4][5]
Typical In Vitro Concentration Range 1 nM - 10 µM (Cell line dependent)General guidance

Note: The IC50 for cell viability is highly dependent on the cell line and experimental conditions and should be determined empirically.

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects on MAP Kinase Signaling

Objective: To determine if this compound has off-target effects on the MAP kinase signaling pathway.

Materials:

  • Your cell line of interest (known to have an active MAP kinase pathway)

  • Complete cell culture medium

  • This compound

  • A known activator of the MAP kinase pathway (e.g., EGF, PMA)

  • Lysis buffer

  • Primary antibodies against phosphorylated and total forms of ERK, JNK, and p38

  • Secondary antibodies

  • Western blotting equipment and reagents

Procedure:

  • Seed cells and grow them to 70-80% confluency.

  • Pre-treat the cells with different concentrations of this compound (including a concentration that shows on-target effects and a higher concentration) for a specific duration.

  • Stimulate the cells with a MAP kinase activator for a short period (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein lysates.

  • Perform Western blotting to detect the levels of phosphorylated and total ERK, JNK, and p38.

  • Analyze the results to see if this compound alters the basal or stimulated phosphorylation of these MAP kinases, which would indicate an off-target effect.

Visualizations

Renin_Angiotensin_System_Signaling Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R binds Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II G_protein Gq/11 AT1R->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Effects Cellular Effects (Growth, Proliferation, Inflammation) Ca_release->Cellular_Effects MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade MAPK_Cascade->Cellular_Effects This compound This compound This compound->Renin inhibits Experimental_Workflow_Off_Target Start Start: Hypothesis of This compound-induced phenotype Dose_Response 1. Dose-Response Curve (Determine On-Target vs. Cytotoxic Range) Start->Dose_Response On_Target_Conc 2. Select On-Target Concentration (e.g., 1-100 nM) Dose_Response->On_Target_Conc High_Conc 3. Select High (Potentially Off-Target) Concentration (e.g., >1 µM) Dose_Response->High_Conc Controls 4. Design Experiments with Controls (Negative, Positive, Rescue) On_Target_Conc->Controls High_Conc->Controls On_Target_Exp 5a. On-Target Validation (Renin-expressing vs. non-expressing cells, Renin knockdown) Controls->On_Target_Exp Off_Target_Screen 5b. Off-Target Screening (Kinase panel, Receptor profiling, Gene expression analysis) Controls->Off_Target_Screen Data_Analysis 6. Data Analysis and Interpretation On_Target_Exp->Data_Analysis Off_Target_Screen->Data_Analysis Conclusion Conclusion: On-Target or Off-Target Effect? Data_Analysis->Conclusion

References

Technical Support Center: Remikiren Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remikiren. The information is designed to address specific issues that may be encountered during the experimental determination of its dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly specific, non-peptidic inhibitor of the enzyme renin (EC 3.4.23.15).[1] Renin is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for cleaving angiotensinogen to form angiotensin I. By inhibiting renin, this compound blocks the first and rate-limiting step of this cascade, leading to a reduction in angiotensin II levels and subsequently, a decrease in blood pressure.

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined in various in vitro systems. For human pure renin, the IC50 is approximately 0.7 nM, and for human plasma renin, it is around 0.8 nM. These low nanomolar values indicate its high potency as a renin inhibitor.

Q3: How should I prepare a stock solution of this compound?

A3: this compound has low water solubility.[2] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and then serially diluted in the assay buffer to achieve the desired final concentrations. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on the enzyme activity.

Q4: What type of assay is most suitable for determining the dose-response curve of this compound?

A4: A fluorometric assay using a FRET (Förster Resonance Energy Transfer) peptide substrate is a highly sensitive and convenient method for determining the inhibitory activity of this compound against renin.[3][4] These assays provide a continuous readout of enzyme activity, allowing for accurate determination of the dose-response curve and IC50 value.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Fluorescence 1. Contaminated reagents or buffers.2. Autofluorescence of this compound at high concentrations.3. Insufficient quenching of the FRET substrate.1. Use fresh, high-purity reagents and filter-sterilize buffers.2. Run a control with this compound and all assay components except the enzyme to determine its intrinsic fluorescence.3. Ensure the FRET substrate is of high quality and has not degraded.
Inconsistent or Non-reproducible IC50 Values 1. Inaccurate pipetting, especially during serial dilutions.2. Variability in enzyme or substrate concentration between assays.3. Instability of this compound in the assay buffer.1. Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents where possible.2. Prepare fresh enzyme and substrate solutions for each experiment from reliable stock solutions.3. Minimize the pre-incubation time of this compound in the assay buffer if instability is suspected.
Shallow or Incomplete Dose-Response Curve 1. The range of this compound concentrations tested is too narrow or not centered around the IC50.2. Limited solubility of this compound at higher concentrations.3. Presence of interfering substances in the sample.1. Test a wider range of concentrations, typically spanning at least 3-4 orders of magnitude around the expected IC50.2. Visually inspect the wells for any precipitation at high concentrations. If solubility is an issue, consider using a different co-solvent or a lower top concentration.3. Ensure the sample preparation method removes any potential inhibitors or interfering compounds.
No or Very Low Renin Activity 1. Inactive enzyme.2. Incorrect assay buffer composition (pH, ionic strength).3. Substrate degradation.1. Use a fresh aliquot of renin and handle it according to the manufacturer's instructions. Include a positive control without any inhibitor.2. Verify the pH and composition of the assay buffer to ensure they are optimal for renin activity.3. Use a fresh, properly stored substrate solution.

Data Presentation

Table 1: In Vitro Inhibitory Potency of this compound

TargetAssay SystemIC50 (nM)
Human Pure ReninEnzymatic Assay0.7
Human Plasma ReninEnzymatic Assay0.8

Table 2: Pharmacokinetic Parameters of Oral this compound in Hypertensive Patients

Dose (mg)Cmax (ng/mL)Time to Cmax (h)
2004 - 60.25 - 2
30023 - 270.25 - 2
60065 - 830.25 - 2
80047 - 480.25 - 2

Experimental Protocols

Protocol: Determination of this compound IC50 using a Fluorometric Renin Assay

This protocol outlines the steps to determine the dose-response curve and IC50 value of this compound using a commercially available fluorometric renin assay kit.

1. Materials:

  • This compound
  • DMSO (Dimethyl sulfoxide)
  • Recombinant Human Renin
  • Fluorometric Renin Substrate (FRET-based)
  • Renin Assay Buffer
  • Black, flat-bottom 96-well microplate
  • Fluorescence microplate reader

2. Preparation of Reagents:

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO.
  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., 10 µM to 0.1 nM).
  • Renin Working Solution: Dilute the renin stock in cold assay buffer to the desired concentration as recommended by the assay kit manufacturer.
  • Substrate Working Solution: Dilute the substrate stock in the assay buffer as recommended by the assay kit manufacturer.

3. Assay Procedure:

  • Add 50 µL of assay buffer to all wells.
  • Add 10 µL of the serially diluted this compound solutions to the respective wells. For the positive control (no inhibition), add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells. For the negative control (no enzyme activity), add 10 µL of assay buffer.
  • Add 20 µL of the renin working solution to all wells except the negative control wells. Add 20 µL of assay buffer to the negative control wells.
  • Mix gently and pre-incubate the plate at 37°C for 15 minutes.
  • Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
  • Immediately start measuring the fluorescence intensity (e.g., Ex/Em = 340/490 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

4. Data Analysis:

  • For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase).
  • Normalize the velocities to the positive control (100% activity).
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

Remikiren_Pathway cluster_enzymes Enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) Vasoconstriction Vasoconstriction, Aldosterone Secretion, etc. Angiotensin_II->Vasoconstriction Renin Renin ACE ACE This compound This compound This compound->Renin inhibits Experimental_Workflow start Start prep_reagents Prepare Reagents: - this compound Serial Dilutions - Renin Working Solution - Substrate Working Solution start->prep_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add this compound Dilutions/Controls prep_reagents->plate_setup add_enzyme Add Renin Working Solution (except negative control) plate_setup->add_enzyme pre_incubation Pre-incubate at 37°C for 15 min add_enzyme->pre_incubation start_reaction Initiate Reaction: Add Substrate Working Solution pre_incubation->start_reaction read_plate Measure Fluorescence (Kinetic Mode) at 37°C for 30-60 min start_reaction->read_plate data_analysis Data Analysis: - Calculate Initial Velocities - Normalize Data - Plot Dose-Response Curve - Determine IC50 read_plate->data_analysis end End data_analysis->end Troubleshooting_Tree start Unexpected Results? high_bg High Background? start->high_bg Yes inconsistent_ic50 Inconsistent IC50? start->inconsistent_ic50 No high_bg_sol Check Reagent Purity Run Compound Autofluorescence Control high_bg->high_bg_sol Yes poor_curve Poor Curve Shape? inconsistent_ic50->poor_curve No inconsistent_ic50_sol Verify Pipetting Accuracy Use Fresh Reagent Aliquots inconsistent_ic50->inconsistent_ic50_sol Yes poor_curve_sol Adjust Concentration Range Check for Solubility Issues poor_curve->poor_curve_sol Yes end Consult Further Documentation poor_curve->end No

References

Technical Support Center: Measuring Remikiren Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring Remikiren's target engagement with renin in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and specific inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the renin-angiotensin system (RAS). By binding to the active site of renin, this compound blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[1][2][3]

Q2: What are the primary methods for measuring this compound's target engagement in vivo?

The primary methods for assessing this compound's target engagement in vivo involve measuring the activity of its target, renin. This is typically done by:

  • Measuring Plasma Renin Activity (PRA): This is the most common method and involves quantifying the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample. A decrease in PRA indicates renin inhibition.

  • Measuring Angiotensin I and II Levels: Direct measurement of angiotensin I and II concentrations in plasma can also indicate the level of renin inhibition. A reduction in these peptides following this compound administration signifies target engagement.

Q3: What is the "renin rebound" phenomenon observed with renin inhibitors like this compound?

Renin inhibitors, including this compound, can lead to a compensatory increase in the concentration of renin in the plasma.[4][5][6] This is because by blocking the production of angiotensin II, the negative feedback loop that normally suppresses renin release is inhibited.[4][5][6] It is crucial to differentiate between plasma renin activity (which should decrease with this compound) and plasma renin concentration (which may increase).

Q4: Can Positron Emission Tomography (PET) be used to measure this compound target engagement?

In theory, PET imaging with a suitable radiolabeled ligand that binds to renin could be used to quantify target occupancy by this compound in vivo.[7][8][9][10][11] This technique would allow for non-invasive visualization and quantification of the drug-target interaction in various tissues. However, to date, there are no published studies specifically reporting the use of PET imaging to measure this compound's target engagement. Current PET imaging research on the renin-angiotensin system has primarily focused on angiotensin II receptors.[12][13][14][15]

Q5: Are there ex vivo methods to confirm this compound's target engagement?

Yes, ex vivo methods can be used to validate in vivo target engagement. After administering this compound to an animal model, tissues of interest (e.g., kidney) can be harvested.[13] The level of renin inhibition in tissue homogenates can then be assessed using an in vitro renin activity assay. This can help to understand the extent and duration of target engagement in specific tissues, which may differ from that observed in plasma.[13][16]

Troubleshooting Guides

Issue 1: High variability in Plasma Renin Activity (PRA) measurements.

  • Possible Cause: Inconsistent sample collection and handling.

  • Troubleshooting Steps:

    • Standardize Blood Collection: Ensure that blood samples are collected at the same time of day for all subjects to minimize diurnal variations in renin levels.

    • Control for Posture: The patient's or animal's posture (supine vs. upright) can significantly affect renin release. Standardize the posture for a set period before blood collection.

    • Immediate Processing: Process blood samples immediately after collection. Centrifuge at a low temperature to separate plasma and freeze the plasma at -80°C until the assay is performed.

    • Consistent Anticoagulant: Use the same anticoagulant (e.g., EDTA) for all samples, as different anticoagulants can affect enzyme activity.

Issue 2: Lower than expected inhibition of PRA after this compound administration.

  • Possible Cause 1: Poor oral bioavailability of this compound.

  • Troubleshooting Steps:

    • Confirm the formulation and route of administration are appropriate for the animal model being used. The oral bioavailability of this compound can be low and variable between species.[16]

    • Consider intravenous administration for initial studies to ensure adequate systemic exposure.

  • Possible Cause 2: "Renin rebound" leading to increased renin concentration.

  • Troubleshooting Steps:

    • Measure both PRA and plasma renin concentration. A decrease in PRA with a concurrent increase in renin concentration would confirm that the drug is engaging the target, but the system is compensating by producing more renin.[4][5][6]

Issue 3: Interference from other medications or compounds.

  • Possible Cause: Concomitant administration of drugs that affect the renin-angiotensin system.

  • Troubleshooting Steps:

    • Review all medications being administered to the subjects. Diuretics, ACE inhibitors, and angiotensin receptor blockers will all impact the renin-angiotensin system and can interfere with the interpretation of PRA results.

    • If possible, a washout period for interfering medications should be implemented before studying the effects of this compound.

Data Presentation

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSpeciesValueReference
IC50 (for human renin)Human0.7 nmol/l[1]
IC50 (Angiotensin I production rate)Human0.5 ng/mL (0.8 nM)[17][18]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Humans

ParameterRouteDose RangeValueReference
Peak Plasma Concentration (Cmax)Oral200 - 800 mg4 - 83 ng/mL[17][18]
Time to Peak Concentration (Tmax)Oral100 - 800 mg0.25 - 2 h[17][18]
Absolute BioavailabilityOral100 - 1600 mg< 1%[19][20]
Plasma Renin Activity (PRA) InhibitionOral30 - 1000 mgDose-dependent decrease[19][20][21]
Duration of PRA InhibitionOralHigher doses> 12 hours[19][20]
Angiotensin II ReductionOral600 mgReduced for the first few hours post-dose[22]

Experimental Protocols

Protocol 1: Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)

This protocol is a generalized procedure and may require optimization based on the specific RIA kit used.

1. Blood Collection and Plasma Preparation:

  • Collect whole blood from subjects into chilled EDTA-containing tubes.

  • Immediately centrifuge the blood at 4°C to separate the plasma.

  • Transfer the plasma to cryovials and store at -80°C until analysis.

2. Angiotensin I Generation:

  • Thaw plasma samples on ice.

  • To inhibit angiotensin-converting enzyme (ACE), add an ACE inhibitor cocktail to the plasma.

  • Divide each plasma sample into two aliquots. One aliquot is kept on ice (0°C) to measure baseline angiotensin I, and the other is incubated at 37°C for a defined period (e.g., 1-3 hours) to allow for the generation of angiotensin I by renin.

3. Radioimmunoassay for Angiotensin I:

  • Following incubation, stop the enzymatic reaction by placing the tubes on ice.

  • Perform a competitive radioimmunoassay using a commercial kit. This typically involves:

    • Adding a known amount of 125I-labeled angiotensin I and a specific anti-angiotensin I antibody to the plasma samples.

    • Incubating the mixture to allow for competition between the labeled and unlabeled (generated) angiotensin I for antibody binding.

    • Separating the antibody-bound angiotensin I from the free angiotensin I.

    • Measuring the radioactivity of the antibody-bound fraction using a gamma counter.

4. Calculation of PRA:

  • Generate a standard curve using known concentrations of unlabeled angiotensin I.

  • Determine the concentration of angiotensin I in both the 0°C and 37°C samples from the standard curve.

  • Calculate the net amount of angiotensin I generated during the 37°C incubation.

  • Express PRA as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hr).

Visualizations

RAS_Pathway cluster_this compound This compound Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Renin Renin This compound This compound This compound->Renin Inhibition

Caption: The Renin-Angiotensin System (RAS) and the mechanism of action of this compound.

PRA_Workflow cluster_sample Sample Preparation cluster_assay PRA Assay cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (EDTA tubes, 4°C) Centrifugation 2. Centrifugation (4°C) Blood_Collection->Centrifugation Plasma_Separation 3. Plasma Separation & Storage (-80°C) Centrifugation->Plasma_Separation Incubation 4. Incubation (0°C and 37°C) Plasma_Separation->Incubation RIA 5. Angiotensin I RIA Incubation->RIA Calculation 6. PRA Calculation (ng/mL/hr) RIA->Calculation

Caption: Experimental workflow for measuring Plasma Renin Activity (PRA).

References

Validation & Comparative

A Comparative Analysis of the Renin Inhibitors Remikiren and Enalkiren in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two early-generation renin inhibitors, Remikiren and Enalkiren. Both drugs were developed to target the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), offering a promising therapeutic strategy for hypertension. This document summarizes key experimental data, outlines the methodologies of pivotal studies, and visualizes relevant biological and experimental pathways to facilitate an objective assessment of their performance.

Executive Summary

This compound and Enalkiren are potent inhibitors of the enzyme renin. While both demonstrated the ability to lower blood pressure and suppress plasma renin activity (PRA), their clinical development was hampered by low oral bioavailability.[1] Preclinical data from a comparative study in primates suggest that this compound may have a more pronounced blood pressure-lowering effect than Enalkiren, potentially due to better tissue penetration. However, a direct head-to-head clinical trial in humans to definitively compare their efficacy is not available in the published literature. This guide presents the available data from separate clinical investigations to offer a comparative perspective.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and Enalkiren from various clinical and preclinical studies.

Table 1: Comparative Efficacy of this compound and Enalkiren in Blood Pressure Reduction (Preclinical Data)

DrugRoute of AdministrationDoseMean Arterial Pressure Reduction (mmHg)SpeciesReference
This compound Oral10 mg/kg35 ± 1Sodium-depleted Squirrel Monkeys[2]
Intravenous1 mg/kg33 ± 3Sodium-depleted Squirrel Monkeys[2]
Enalkiren Oral10 mg/kg11 ± 2Sodium-depleted Squirrel Monkeys[2]
Intravenous1 mg/kg10 ± 2Sodium-depleted Squirrel Monkeys[2]

Table 2: Efficacy of this compound in Hypertensive Patients

Study PopulationDoseDurationPrimary OutcomeResultReference
29 patients with essential hypertension600 mg orally, once daily8 daysChange in blood pressure (monotherapy)No significant change[3]
600 mg orally, once daily + Hydrochlorothiazide (12.5 or 25 mg)4 daysChange in blood pressureMarked reduction[3]
14 hypertensive patients with normal or impaired renal function600 mg orally, once daily8 daysPeak fall in mean arterial pressure-11.2 ± 0.8%

Table 3: Efficacy of Enalkiren in Hypertensive Patients

Study PopulationDoseDurationPrimary OutcomeResultReference
32 inpatients with essential hypertension0.3 mg/kg intravenously, q.i.d.1 weekChange in systolic and diastolic blood pressureStatistically significant reductions[4]
1.2 mg/kg intravenously, once daily1 weekChange in systolic and diastolic blood pressureStatistically significant reductions[4]
Hypertensive patients0.3 and 1.2 mg/kg intravenouslySingle doseChange in systolic and diastolic blood pressureSignificant, dose-related decreases[2]

Table 4: Pharmacodynamic Properties of this compound and Enalkiren

DrugParameterValueSpecies/SystemReference
This compound IC50 for human renin0.7 nmol/lIn vitro[5]
IC500.8 nM (0.5 ng/ml)In hypertensive patients[5]
Enalkiren Effect on Plasma Renin Activity (PRA)Dose-related suppressionHypertensive patients[2]
Effect on Angiotensin IIDose-related suppressionHypertensive patients[2]

Experimental Protocols

Clinical Trial Methodology for Antihypertensive Drugs (General Protocol)

The clinical trials assessing the efficacy of this compound and Enalkiren generally followed a randomized, double-blind, placebo-controlled design.[6] Below is a generalized protocol representative of such studies:

  • Patient Selection: Patients with a diagnosis of essential hypertension, typically with diastolic blood pressure between 95 and 114 mmHg, are recruited.[7] A washout period is implemented to eliminate the effects of any previous antihypertensive medications.[3]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is commonly employed.[4][8] Patients are randomly assigned to receive the investigational drug (this compound or Enalkiren at various doses), a placebo, or an active comparator.

  • Treatment: The study drug or placebo is administered for a predefined period, ranging from a single dose to several weeks.[3][4]

  • Blood Pressure Measurement: Blood pressure is measured at regular intervals using standardized procedures. This often involves seated measurements after a rest period, with multiple readings taken and averaged.[9][10] Ambulatory blood pressure monitoring (ABPM) may also be used to assess the 24-hour blood pressure profile.[5]

  • Biochemical Assessments: Blood samples are collected to measure plasma renin activity (PRA), angiotensin II levels, and other relevant biomarkers.[3][11]

  • Data Analysis: Statistical analysis is performed to compare the changes in blood pressure and biochemical markers between the treatment and placebo groups.

Plasma Renin Activity (PRA) Measurement by Radioimmunoassay (RIA)

The following is a generalized protocol for the determination of PRA by RIA, a common method used in the evaluation of renin inhibitors.[12][13][14][15]

  • Sample Collection and Preparation:

    • Blood is collected in chilled tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation at low temperatures.

  • Angiotensin I Generation:

    • Plasma samples are incubated at 37°C for a specific period (e.g., 1.5 to 3 hours) to allow renin to cleave angiotensinogen and generate angiotensin I.

    • Inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases are added to prevent the degradation of angiotensin I.

    • A parallel sample is kept at 4°C to serve as a blank, representing the baseline angiotensin I level.

  • Radioimmunoassay:

    • A known amount of radioactively labeled angiotensin I (e.g., with ¹²⁵I) is mixed with the plasma sample (containing the generated angiotensin I) and a specific antibody against angiotensin I.

    • The unlabeled angiotensin I in the sample competes with the radiolabeled angiotensin I for binding to the antibody.

    • After an incubation period, the antibody-bound and free angiotensin I are separated (e.g., using charcoal dextran).

  • Quantification:

    • The radioactivity of the bound or free fraction is measured using a gamma counter.

    • The concentration of angiotensin I in the sample is determined by comparing the results to a standard curve generated with known concentrations of angiotensin I.

  • Calculation of PRA:

    • PRA is expressed as the rate of angiotensin I generation, typically in nanograms per milliliter per hour (ng/mL/h).

Mandatory Visualization

G Renin-Angiotensin-Aldosterone System (RAAS) and Site of Action of Renin Inhibitors Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone (from Adrenal Gland) AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Sodium_Water_Retention Sodium and Water Retention Aldosterone->Sodium_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP Renin_Inhibitors This compound & Enalkiren (Renin Inhibitors) Renin_Inhibitors->Renin

Caption: The RAAS pathway and the inhibitory action of this compound and Enalkiren on renin.

G Generalized Experimental Workflow for a Double-Blind, Placebo-Controlled Antihypertensive Trial Screening Screening of Hypertensive Patients Washout Washout Period Screening->Washout Baseline Baseline Measurements (BP, PRA, etc.) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Enalkiren) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Follow_up Follow-up Visits (Data Collection) Treatment_A->Follow_up Treatment_B->Follow_up Placebo->Follow_up Final_Analysis Final Data Analysis (Efficacy & Safety) Follow_up->Final_Analysis

Caption: A typical workflow for a clinical trial evaluating antihypertensive agents.

References

A Comparative In Vivo Analysis of Remikiren and Angiotensin Receptor Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the renin inhibitor, Remikiren, and the class of angiotensin II receptor blockers (ARBs). While direct head-to-head in vivo comparative studies are limited due to the discontinuation of this compound's development, this document synthesizes available data to offer a comprehensive overview of their respective mechanisms, pharmacodynamic effects, and the experimental protocols used to evaluate them.

Introduction: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. Both this compound and angiotensin receptor blockers (ARBs) are therapeutic agents that modulate the RAAS, but they do so at different points in the cascade, leading to distinct pharmacological profiles.

This compound is a potent and specific inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS: the conversion of angiotensinogen to angiotensin I. By blocking the system at its origin, this compound aims for a more complete inhibition of angiotensin II production.

Angiotensin Receptor Blockers (ARBs) , such as losartan, valsartan, and irbesartan, act downstream in the pathway. They selectively block the angiotensin II type 1 (AT1) receptor, thereby preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1]

Mechanism of Action: A Tale of Two Blockades

The fundamental difference in the in vivo performance of this compound and ARBs stems from their distinct points of intervention in the RAAS cascade.

This compound directly inhibits the enzymatic activity of renin. This prevents the formation of angiotensin I and, consequently, the production of angiotensin II through both ACE (angiotensin-converting enzyme) and non-ACE pathways. This upstream blockade leads to a decrease in plasma renin activity (PRA) and a reduction in both angiotensin I and angiotensin II levels.

Angiotensin Receptor Blockers competitively antagonize the binding of angiotensin II to its AT1 receptor.[1] This blockade inhibits the physiological actions of angiotensin II, including vasoconstriction, aldosterone release, and sympathetic activation.[1] Unlike renin inhibitors, ARBs lead to a compensatory increase in plasma renin and angiotensin II levels due to the loss of negative feedback on renin release. However, the downstream effects of angiotensin II are still blocked at the receptor level.

Below is a diagram illustrating the points of action for both this compound and ARBs within the Renin-Angiotensin-Aldosterone System.

RAAS_Pathway cluster_drugs Therapeutic Interventions Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I ACE ACE Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1_Receptor->Vasoconstriction Renin->Angiotensin_I ACE->Angiotensin_II This compound This compound This compound->Renin Inhibits ARBs ARBs ARBs->AT1_Receptor Blocks

RAAS Signaling Pathway and Drug Intervention Points

In Vivo Performance: A Comparative Overview

Pharmacodynamic Effects on Blood Pressure and RAAS Components

The following table summarizes the typical in vivo effects of this compound and a range of ARBs on key cardiovascular and RAAS parameters. It is important to note that these values are not from direct head-to-head comparisons but are compiled from various studies to provide a representative overview.

ParameterThis compoundAngiotensin Receptor Blockers (ARBs)
Mean Arterial Pressure ↓ (Significant reduction observed in sodium-depleted primates)[2]↓ (Dose-dependent reductions observed across the class)[3]
Plasma Renin Activity (PRA) ↓ (Inhibition of renin's enzymatic activity)↑ (Due to loss of negative feedback from Angiotensin II)
Plasma Renin Concentration (PRC) ↑ (Compensatory release of renin)↑ (Compensatory release of renin)
Angiotensin I Levels ↓ (Reduced production from angiotensinogen)↑ (Increased renin activity leads to higher production)
Angiotensin II Levels ↓ (Reduced production from Angiotensin I)[2]↑ (Increased Angiotensin I conversion and reduced receptor binding)
Aldosterone Levels ↓ (Reduced stimulation by Angiotensin II)↓ (Blockade of Angiotensin II effect on adrenal glands)

Note: The magnitude of effect for ARBs can vary between different agents within the class.

A study in sodium-depleted normotensive squirrel monkeys showed that this compound was as effective as the ACE inhibitor cilazapril in reducing arterial pressure.[2] In contrast, some clinical studies in patients with essential hypertension did not show a significant blood pressure reduction with this compound monotherapy.

Meta-analyses of ARBs have demonstrated their efficacy in lowering both systolic and diastolic blood pressure in hypertensive patients.[3] For instance, valsartan has been shown to be more effective at lowering blood pressure than losartan at certain doses.[3]

Experimental Protocols

This section details the methodologies for key in vivo experiments used to assess and compare the performance of RAAS-targeting drugs like this compound and ARBs.

In Vivo Blood Pressure Measurement in Rodent Models

Objective: To measure the effect of drug administration on systemic arterial blood pressure in anesthetized rats.

Methodology:

  • Animal Preparation: Adult male Wistar or Sprague-Dawley rats are anesthetized with an appropriate agent (e.g., urethane or pentobarbital sodium). The animal is placed on a surgical table, and the ventral neck area is shaved and disinfected.[4][5]

  • Cannulation:

    • Carotid Artery: A midline incision is made in the neck to expose the trachea. The left common carotid artery is carefully isolated from the surrounding tissue and vagus nerve. Two ligatures are placed around the artery. The distal ligature is tied off, and a small clamp is placed on the proximal end. A small incision is made in the artery, and a cannula filled with heparinized saline is inserted towards the aorta and secured with the proximal ligature.[5]

    • Jugular Vein: The external jugular vein can be cannulated for intravenous drug administration. The procedure is similar to carotid artery cannulation, with the cannula inserted towards the heart.[5]

  • Blood Pressure Recording: The carotid artery cannula is connected to a pressure transducer, which is linked to a data acquisition system. The system is allowed to stabilize for 15-20 minutes before any drug administration.[4]

  • Drug Administration: this compound, ARBs, or a vehicle control are administered intravenously via the jugular vein cannula or orally by gavage.

  • Data Analysis: Mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are continuously recorded. The change in blood pressure from baseline following drug administration is calculated and compared between treatment groups.

Measurement of Plasma Renin Activity (PRA)

Objective: To determine the effect of drug treatment on the enzymatic activity of renin in plasma.

Methodology:

  • Sample Collection: Blood samples are collected from treated and control animals into tubes containing an anticoagulant (e.g., EDTA). The blood is centrifuged to separate the plasma, which is then stored frozen until analysis.[6]

  • Angiotensin I Generation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C to allow renin to act on endogenous angiotensinogen to generate angiotensin I. The other aliquot is kept at 0-4°C to prevent enzymatic activity (this serves as the baseline). Protease inhibitors are often added to prevent the degradation of angiotensin I.[7][8]

  • Quantification of Angiotensin I: The amount of angiotensin I generated in both aliquots is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[7][9]

  • Calculation of PRA: PRA is calculated as the difference in angiotensin I concentration between the 37°C and 0°C samples, divided by the incubation time. The results are typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).[7]

The following diagram illustrates a general workflow for an in vivo comparative study.

Experimental_Workflow cluster_treatment Treatment Phase Animal_Model Selection of Animal Model (e.g., Spontaneously Hypertensive Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_Measurement Baseline Blood Pressure Measurement Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Group_A Vehicle Control Group_B This compound Group_C ARB (e.g., Losartan) BP_Monitoring Continuous Blood Pressure Monitoring (e.g., Telemetry) Group_A->BP_Monitoring Group_B->BP_Monitoring Group_C->BP_Monitoring Sample_Collection Blood Sample Collection (for PRA, Ang II analysis) BP_Monitoring->Sample_Collection Data_Analysis Data Analysis and Statistical Comparison Sample_Collection->Data_Analysis

General Experimental Workflow for In Vivo Comparison

Conclusion

This compound and angiotensin receptor blockers represent two distinct strategies for inhibiting the Renin-Angiotensin-Aldosterone System. This compound acts at the top of the cascade by directly inhibiting renin, which in theory, should provide a more complete blockade of angiotensin II production. In contrast, ARBs act at the final step, blocking the effects of angiotensin II at the AT1 receptor.

The available in vivo data, although not from direct comparative trials, suggest that both drug classes can effectively modulate the RAAS. The choice between these mechanisms for therapeutic development depends on a variety of factors including efficacy in different patient populations, safety profiles, and potential off-target effects. While the development of this compound was not pursued, the principles of renin inhibition continue to be an area of interest in cardiovascular research. Further preclinical studies directly comparing modern renin inhibitors with various ARBs would be valuable in fully elucidating the in vivo consequences of these different RAAS blockade strategies.

References

Remikiren's Efficacy in Spontaneously Hypertensive Rat (SHR) Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel antihypertensive therapies, the spontaneously hypertensive rat (SHR) serves as a cornerstone model for preclinical evaluation. This guide provides a comparative analysis of the renin inhibitor Remikiren and other key antihypertensive agents targeting the renin-angiotensin-system (RAS) in the SHR model. Due to the limited availability of direct studies on this compound in SHR models, the direct renin inhibitor Aliskiren is used as a primary comparator, alongside established angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs).

Comparative Efficacy of RAS Inhibitors on Blood Pressure in SHR

The following table summarizes the quantitative effects of various RAS inhibitors on blood pressure and heart rate in spontaneously hypertensive rats. These data are compiled from multiple studies to provide a comparative overview of their antihypertensive efficacy.

Drug ClassDrugDoseRoute of AdministrationDuration of TreatmentChange in Mean Arterial Pressure (mmHg)Change in Heart RateReference
Renin Inhibitor Aliskiren100 mg/kg/dayOsmotic Minipump1-3 weeksEqui-effective reduction to Captopril and IrbesartanNo significant change[1]
ACE Inhibitor Captopril3 mg/kg/dayOsmotic Minipump1-3 weeksEqui-effective reduction to Aliskiren and IrbesartanNo significant change[1]
ACE Inhibitor Perindopril0.3 mg/kg/dayNot specified6 weeks (from age 4-10 weeks)Moderate long-term reduction (17%) after cessationNot specified[2]
ARB Irbesartan15 mg/kg/dayOsmotic Minipump1-3 weeksEqui-effective reduction to Aliskiren and CaptoprilNo significant change[1]
ARB LosartanNot specifiedNot specified4 weeks (from age 10-14 weeks)Persistent reduction 6 weeks after cessationNot specified[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used in the evaluation of antihypertensive drugs in SHR models.

Animal Model
  • Strain: Spontaneously Hypertensive Rat (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[1][3][4]

  • Age: Treatment is often initiated in young rats (e.g., 4-10 weeks of age) during the development of hypertension, or in adult rats with established hypertension.[2][3][4]

  • Sex: Studies often use male SHR.

Drug Administration
  • Route: Continuous administration via subcutaneous osmotic minipumps is a common method to ensure stable drug exposure.[1] Oral gavage is also used for daily dosing.

  • Dosage: Doses are determined based on preliminary dose-ranging studies to find equi-hypotensive doses when comparing different drugs.[1] For example, in one study, Aliskiren was administered at 100 mg/kg/day, Captopril at 3 mg/kg/day, and Irbesartan at 15 mg/kg/day.[1]

  • Duration: Treatment duration can range from a few weeks to several months to assess both acute and long-term effects on blood pressure and end-organ damage.[1][2][3][4]

Blood Pressure Measurement
  • Method: Radiotelemetry is the gold standard for continuous and stress-free measurement of blood pressure (systolic, diastolic, mean arterial pressure) and heart rate in conscious, freely moving rats.[1][6] The tail-cuff method is a non-invasive alternative, though it can be associated with stress-induced fluctuations in blood pressure.

Visualizing the Mechanisms and Workflow

To better understand the pharmacological targets and the experimental process, the following diagrams have been generated.

RAS_Pathway cluster_drugs Drug Intervention Points Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Secretion, etc. AT1_Receptor->Vasoconstriction Renin Renin ACE ACE This compound This compound / Aliskiren (Renin Inhibitor) This compound->Renin Inhibits Captopril Captopril / Perindopril (ACE Inhibitor) Captopril->ACE Inhibits Irbesartan Irbesartan / Losartan (ARB) Irbesartan->AT1_Receptor Blocks

Caption: The Renin-Angiotensin-System (RAS) and points of drug intervention.

Experimental_Workflow Animal_Selection Animal Selection (SHR and WKY rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_Measurement Baseline Blood Pressure Measurement (Telemetry/Tail-cuff) Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Treatment_Period Drug Administration (e.g., Osmotic Minipumps) Randomization->Treatment_Period Continuous_Monitoring Continuous Blood Pressure and Heart Rate Monitoring Treatment_Period->Continuous_Monitoring Data_Analysis Data Analysis and Statistical Comparison Continuous_Monitoring->Data_Analysis Terminal_Studies Terminal Studies (Tissue collection for histology, etc.) Data_Analysis->Terminal_Studies

Caption: A typical experimental workflow for evaluating antihypertensive drugs in SHR.

References

A Comparative Guide to the Pharmacokinetics of Renin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of three renin inhibitors: Aliskiren, Remikiren, and Zankiren. The information presented is intended to support research and development efforts in the field of cardiovascular therapeutics.

Introduction to Renin Inhibitors

Direct renin inhibitors represent a distinct class of antihypertensive agents that block the renin-angiotensin-aldosterone system (RAAS) at its initial, rate-limiting step. By directly inhibiting the enzymatic activity of renin, these drugs prevent the conversion of angiotensinogen to angiotensin I, leading to a downstream reduction in angiotensin II and aldosterone levels. This mechanism offers a targeted approach to blood pressure control and has been a subject of extensive research. The clinical and commercial success of these inhibitors has varied, largely influenced by their pharmacokinetic properties. This guide will delve into a comparative analysis of these properties for Aliskiren, the only approved drug in this class, and two earlier-generation inhibitors, this compound and Zankiren.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Aliskiren, this compound, and Zankiren based on clinical studies in humans.

Pharmacokinetic ParameterAliskirenThis compoundZankiren
Oral Bioavailability ~2.6%[1][2]Low (<2% to <6%)[3]Poor (<2%)
Time to Peak Plasma Concentration (Tmax) 1-3 hours[1][4]0.25-2 hours[5][6]Not explicitly stated, but absorption is satisfactory[7]
Plasma Half-life (t½) Approximately 24 hours (accumulation half-life)[2]Short, with a mean residence time of ≤ 1.5 hours after IV administration[3]Short
Plasma Protein Binding 47-51%[1]83%Not specified
Metabolism Minimally metabolized, primarily by CYP3A4[1]Rapidly metabolized[3]Not specified
Primary Route of Excretion Biliary/fecal (as unchanged drug)[1][4]Biliary and renal excretion of intact drug and metabolites[3]Not specified

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for renin inhibitors.

RAAS_Pathway cluster_renin Renin cluster_ace ACE Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone_Secretion->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin Renin_Inhibitors Renin Inhibitors (Aliskiren, this compound, Zankiren) Renin_Inhibitors->Renin Inhibition ACE ACE

Caption: Mechanism of action of renin inhibitors within the Renin-Angiotensin-Aldosterone System.

Experimental Protocols

The determination of pharmacokinetic parameters for renin inhibitors involves a series of well-defined experimental procedures. Below is a generalized protocol for a clinical pharmacokinetic study, followed by a typical bioanalytical method for drug quantification.

Clinical Pharmacokinetic Study Design

A typical experimental workflow for a clinical pharmacokinetic study is outlined below.

PK_Workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Drug_Administration Drug Administration (Single or Multiple Doses) Subject_Recruitment->Drug_Administration Blood_Sampling Timed Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Sample_Analysis Quantification of Drug in Plasma Samples Sample_Processing->Sample_Analysis Method_Validation Bioanalytical Method Validation (e.g., HPLC-MS/MS) Method_Validation->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Sample_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation

Caption: A typical experimental workflow for a clinical pharmacokinetic study.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of renin inhibitors in plasma samples is commonly achieved using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and specificity.

Objective: To accurately and precisely measure the concentration of the renin inhibitor in human plasma.

Materials:

  • HPLC system with a suitable detector (e.g., fluorescence or MS/MS)

  • Analytical column (e.g., C18 reverse-phase)

  • Plasma samples from study subjects

  • Reference standards of the renin inhibitor and an internal standard

  • Reagents for mobile phase preparation (e.g., acetonitrile, water, formic acid)

  • Solid-phase extraction (SPE) cartridges for sample clean-up

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples.

    • Spike an internal standard into each plasma sample, calibrator, and quality control sample.

    • Perform protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the plasma matrix.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the analyte from other components on the analytical column using a specific mobile phase gradient.

    • Detect the renin inhibitor and internal standard using the designated detector.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

    • Determine the concentration of the renin inhibitor in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Specificity and Selectivity

  • Accuracy and Precision

  • Calibration Curve Range

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Discussion and Conclusion

The pharmacokinetic profiles of renin inhibitors have been a critical determinant of their clinical utility. Aliskiren, despite its low bioavailability, exhibits a long half-life, which allows for once-daily dosing and contributes to its efficacy in blood pressure management.[2] In contrast, earlier renin inhibitors like this compound and Zankiren were hampered by poor oral bioavailability and short half-lives, which ultimately led to the discontinuation of their development.

The experimental protocols outlined in this guide provide a framework for the assessment of pharmacokinetic properties, which are essential for the evaluation of new chemical entities targeting the renin-angiotensin system. Rigorous bioanalytical method validation is paramount to ensure the integrity of the data generated in these studies.

For researchers and drug development professionals, understanding the comparative pharmacokinetics of different renin inhibitors offers valuable insights into the structure-activity relationships and the physicochemical properties required for a successful therapeutic agent in this class. Future research may focus on developing renin inhibitors with improved bioavailability while maintaining a long duration of action to further enhance their clinical potential.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Remikiren

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal protocols for Remikiren, an investigational renin inhibitor. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and proper logistical management.

Hazard Identification and Exposure Controls

This compound is classified as harmful if swallowed (Acute toxicity, Oral Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity Category 1, Chronic aquatic toxicity Category 1).[1] While a specific Occupational Exposure Limit (OEL) has not been established for this compound, it is prudent to handle it as a potent compound, minimizing exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[2]

Engineering Controls:

  • Work with this compound in a designated area with controlled access.

  • Use a certified chemical fume hood or a powder containment hood (ventilated balance enclosure) for all weighing and handling of powdered this compound to minimize inhalation exposure.

  • Ensure a single-pass air system (no recirculation) in the laboratory space.

  • Maintain negative air pressure in rooms where this compound is handled to prevent contamination of adjacent areas.

  • Have a readily accessible safety shower and eyewash station.[2]

Administrative Controls:

  • Develop and strictly follow Standard Operating Procedures (SOPs) for handling, storage, and disposal of this compound.

  • Ensure all personnel are thoroughly trained on the hazards and safe handling procedures before working with the compound.

  • Restrict access to areas where this compound is stored and handled to authorized personnel only.

  • Practice good industrial hygiene: wash hands thoroughly after handling and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile is resistant to a broad range of chemicals, including oils, greases, and some organic solvents.[3][4]Prevents direct skin contact and absorption. Double-gloving provides an extra layer of protection in case the outer glove is breached.
Eye Protection Chemical safety goggles with side shields are mandatory to protect against splashes and dust.[2]Protects the eyes from accidental contact with this compound, which could cause irritation or absorption.
Skin and Body Protection A disposable, impervious gown with long sleeves and elastic cuffs should be worn over laboratory clothing.Provides a barrier against contamination of personal clothing and skin. Impervious material prevents the passage of liquids and fine powders.
Respiratory Protection For handling powders or when generating aerosols, a Powered Air-Purifying Respirator (PAPR) is recommended. A PAPR with a high-efficiency particulate air (HEPA) filter offers a higher assigned protection factor (APF) than standard filtering facepiece respirators.[5][6][7]Minimizes the risk of inhaling fine particles of the potent compound. PAPRs are often preferred for their comfort during extended wear and do not require fit-testing for loose-fitting designs.[5]

Operational and Disposal Plans

Handling and Storage:

  • Avoid the formation of dust and aerosols during handling.[2]

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

  • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[2]

Spill Management: In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full complement of recommended PPE, including respiratory protection.

  • Contain and Absorb: For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or a universal binder. For powder spills, gently cover with a damp cloth or absorbent paper to avoid raising dust, then carefully scoop the material into a designated waste container.

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal of Investigational Drugs: The disposal of this compound, as an investigational drug, must comply with institutional, local, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[1][8]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with general laboratory trash. All contaminated items (e.g., gloves, gowns, vials, absorbent materials) must be collected in a designated, leak-proof hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name "this compound."[9]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected for disposal.[9]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management vendor.[1][9] The primary method of disposal for potent pharmaceutical compounds is incineration at a permitted facility.[8][10]

  • Documentation: Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal vendor. A certificate of destruction should be obtained and kept on file.[10]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a research setting.

Remikiren_Handling_Workflow cluster_prep Preparation cluster_handling Experimental Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep Review SOP & Assemble PPE weigh Weigh this compound in Containment Hood prep->weigh experiment Perform Experiment in Designated Area weigh->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate remove_ppe Remove PPE in Designated Area decontaminate->remove_ppe segregate_waste Segregate Contaminated Waste remove_ppe->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste dispose_waste Arrange for Professional Disposal (Incineration) store_waste->dispose_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remikiren
Reactant of Route 2
Reactant of Route 2
Remikiren

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.